Pomalidomide-5-O-CH3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H13N3O5 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O5/c1-22-8-4-2-6-10(11(8)15)14(21)17(13(6)20)7-3-5-9(18)16-12(7)19/h2,4,7H,3,5,15H2,1H3,(H,16,18,19) |
InChI Key |
RSZICBZLAIFNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Pomalidomide-5-O-CH3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pomalidomide-5-O-CH3 is a novel derivative of pomalidomide. As of the writing of this guide, specific literature detailing its synthesis and characterization is not publicly available. The following protocols and data are therefore predictive and based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended for informational and research purposes only.
Introduction
Pomalidomide is a potent immunomodulatory agent approved for the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[1][2] Modifications to the pomalidomide scaffold are of significant interest in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where pomalidomide derivatives serve as the E3 ligase ligand.[3] this compound, a methoxy derivative, is a potential candidate for such applications, offering altered physicochemical properties that may influence its binding affinity, cell permeability, and metabolic stability.
This technical guide provides a comprehensive overview of the proposed synthesis and predicted analytical characterization of this compound.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process commencing from 3-nitrophthalic acid, proceeding through the formation of 5-hydroxypomalidomide, and culminating in the methylation of the hydroxyl group.
Synthesis Workflow
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1,3-dioxoisoindolin-2-yl)-3-aminopiperidine-2,6-dione
-
Reagents: 3-Nitrophthalic acid, 3-aminopiperidine-2,6-dione hydrochloride, glacial acetic acid.
-
Procedure:
-
A mixture of 3-nitrophthalic acid (1 equivalent) and 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) in glacial acetic acid is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and ethanol and then dried under vacuum to yield the desired product.
-
Step 2: Synthesis of Pomalidomide
-
Reagents: 4-Nitro-1,3-dioxoisoindolin-2-yl)-3-aminopiperidine-2,6-dione, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
The nitro-intermediate (1 equivalent) is suspended in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the suspension.
-
The mixture is subjected to hydrogenation (50 psi) at room temperature for 12-18 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting solid is recrystallized from ethanol to afford pure pomalidomide.
-
Step 3: Synthesis of 5-Hydroxypomalidomide
-
Reagents: Pomalidomide, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Pomalidomide (1 equivalent) is dissolved in a dilute solution of sulfuric acid at 0-5 °C.
-
An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
The reaction mixture is then slowly added to a boiling aqueous solution of sulfuric acid.
-
The mixture is refluxed for 1-2 hours, then cooled to room temperature.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 5-hydroxypomalidomide.
-
Step 4: Synthesis of this compound
-
Reagents: 5-Hydroxypomalidomide, Dimethyl sulfate ((CH₃)₂SO₄), Potassium carbonate (K₂CO₃), Anhydrous acetone.
-
Procedure:
-
To a solution of 5-hydroxypomalidomide (1 equivalent) in anhydrous acetone, potassium carbonate (3 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (1.5 equivalents) is added dropwise, and the reaction mixture is stirred at reflux for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated.
-
Water is added to the residue, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
-
Predicted Characterization Data
The following tables summarize the predicted analytical data for this compound.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | Glutarimide N-H |
| ~7.5-7.7 | m | 2H | Aromatic C-H |
| ~7.0-7.2 | m | 1H | Aromatic C-H |
| ~5.1 | dd | 1H | Glutarimide C-H |
| ~3.9 | s | 3H | O-CH₃ |
| ~2.8-3.0 | m | 1H | Glutarimide CH₂ |
| ~2.5-2.7 | m | 1H | Glutarimide CH₂ |
| ~2.0-2.2 | m | 2H | Glutarimide CH₂ |
Note: The chemical shifts of aromatic protons are estimations and may vary.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Glutarimide C=O |
| ~170 | Glutarimide C=O |
| ~167 | Phthalimide C=O |
| ~166 | Phthalimide C=O |
| ~158 | Aromatic C-O |
| ~135-145 | Aromatic C |
| ~110-125 | Aromatic C-H |
| ~56 | O-CH₃ |
| ~49 | Glutarimide C-N |
| ~31 | Glutarimide CH₂ |
| ~22 | Glutarimide CH₂ |
Note: The chemical shift for the methoxy carbon is typically in the range of 55-60 ppm.[4][5]
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| ~304.09 | [M+H]⁺ (Calculated for C₁₄H₁₄N₃O₅⁺: 304.09) |
| ~289.07 | [M+H - CH₃]⁺ |
| ~276.08 | [M+H - CO]⁺ |
| ~246.08 | [M+H - C₂H₂O₂]⁺ (from glutarimide ring) |
| ~177.06 | [Phthalimide-OCH₃ portion]⁺ |
Note: The fragmentation pattern is predicted based on the known fragmentation of pomalidomide.
Mechanism of Action: Pomalidomide and Cereblon
Pomalidomide exerts its therapeutic effect by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is cytotoxic to multiple myeloma cells.
Caption: Pomalidomide-mediated degradation of Ikaros and Aiolos.
References
The Core Mechanism of Pomalidomide-5-O-CH3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular mechanisms underpinning novel therapeutics is paramount. This guide provides an in-depth analysis of the mechanism of action of Pomalidomide-5-O-CH3, a derivative of the immunomodulatory agent pomalidomide. This compound serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), leveraging the cell's natural protein degradation machinery to eliminate disease-causing proteins.
This compound is a functionalized analog of pomalidomide designed to act as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Its primary role is not as a standalone therapeutic but as a key building block in the synthesis of PROTACs[1]. These bifunctional molecules consist of a ligand for CRBN (such as this compound), a linker, and a ligand for a specific target protein intended for degradation[1]. By recruiting CRBN to the target protein, PROTACs induce its ubiquitination and subsequent destruction by the proteasome[].
The foundational mechanism of action of this compound is therefore intrinsically linked to the well-established activity of its parent compound, pomalidomide. Pomalidomide exerts its therapeutic effects through a multi-faceted approach that includes direct anti-tumor activity, immunomodulation, and anti-angiogenic properties[3]. Central to these effects is its interaction with CRBN, a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and Neosubstrate Degradation
The binding of pomalidomide to CRBN alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment of proteins not normally targeted by this ligase. These are referred to as "neosubstrates." The most well-characterized neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory activity of pomalidomide.
The process begins with the binding of pomalidomide to a specific pocket in CRBN. This binding event creates a new molecular surface on CRBN that is recognized by Ikaros and Aiolos. The CRL4^CRBN^ complex then polyubiquitinates these captured transcription factors, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos, which are critical for the survival and proliferation of multiple myeloma cells, leads to direct anti-tumor effects.
Downstream Effects of Ikaros and Aiolos Degradation
The pomalidomide-induced degradation of Ikaros and Aiolos has several significant downstream consequences:
-
Direct Anti-Tumor Effects: In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, including c-myc and IRF4 (Interferon Regulatory Factor 4), and an increase in the expression of the cell cycle inhibitor p21WAF-1, ultimately inducing apoptosis.
-
Immunomodulatory Effects: Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2) in T-cells. Their degradation leads to increased IL-2 production, which in turn enhances the proliferation and activation of T-cells and Natural Killer (NK) cells. This bolstered immune response contributes to the clearance of tumor cells.
-
Anti-Angiogenic Properties: Pomalidomide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth. This is achieved in part by downregulating the expression of vascular endothelial growth factor (VEGF).
Quantitative Data on Pomalidomide-CRBN Interaction and Neosubstrate Degradation
| Parameter | Value | Cell Line/System | Method |
| CRBN Binding (IC50) | ~2 µM | U266 myeloma cell extracts | Competitive Affinity Bead Binding Assay |
| Ikaros Degradation | Time-dependent, observed as early as 1 hour | Primary human T-cells | Western Blot |
| Aiolos Degradation | Time-dependent, observed as early as 1 hour | Primary human T-cells | Western Blot |
| Anti-proliferative Activity in MM | More potent than lenalidomide | MM1S cells | Cell Proliferation Assay |
This table is a summary of data for pomalidomide, the parent compound of this compound. The data is intended to be representative of the core mechanism. Specific values for this compound may vary.
Visualizing the Mechanism of Action
To further elucidate the molecular events, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Figure 1: Mechanism of this compound-mediated neosubstrate degradation.
References
Pomalidomide-5-O-CH3: A Technical Guide to its Presumed Biological Activity and Application as a Cereblon Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5-O-CH3 is a derivative of the well-characterized immunomodulatory agent, pomalidomide. While specific quantitative data on the biological activity of this compound is not extensively available in public literature, its primary utility lies in its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This function is pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide will delve into the established biological activity of the parent compound, pomalidomide, to infer the functional role of this compound. Furthermore, it will provide detailed experimental protocols relevant to the characterization of such compounds.
The modification at the 5-position with a methoxy group (O-CH3) is strategically significant for its use in PROTACs. This position allows for the attachment of a linker, which in turn is connected to a ligand for a target protein of interest. The resulting heterobifunctional molecule serves to bring the target protein into proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Biological Activity of the Parent Compound: Pomalidomide
Pomalidomide exhibits a range of biological activities, including anti-neoplastic, anti-angiogenic, and immunomodulatory effects.[2][3] Its primary molecular target is the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[][5] The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment and degradation of specific neosubstrates.
Quantitative Biological Data for Pomalidomide
The following table summarizes key quantitative data for the biological activity of pomalidomide.
| Parameter | Value | Cell Line/System | Reference |
| TNF-α Inhibition IC50 | 13 nM | LPS-stimulated PBMC | |
| IL-2 Inhibition EC50 | 8 nM | T-cells |
Mechanism of Action
The mechanism of action of pomalidomide, and by extension this compound, is centered on its interaction with the CRBN E3 ligase complex. This interaction has several downstream consequences:
-
Degradation of Transcription Factors: Pomalidomide binding to CRBN induces the ubiquitination and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of both the anti-myeloma and immunomodulatory effects of the drug.
-
Immunomodulation: By degrading Ikaros and Aiolos, pomalidomide leads to the activation of T-cells and Natural Killer (NK) cells and enhances the production of interleukin-2 (IL-2).
-
Anti-angiogenic Effects: Pomalidomide has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth.
-
Direct Anti-tumor Activity: Pomalidomide can induce apoptosis (programmed cell death) in multiple myeloma cells.
Signaling Pathway of Pomalidomide
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/IKZF3.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of pomalidomide and its derivatives. These protocols are directly applicable for the evaluation of this compound.
Cereblon Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity of a test compound for Cereblon.
Methodology:
-
Reagents:
-
Recombinant human DDB1-CRBN protein complex.
-
Fluorescently labeled pomalidomide tracer.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).
-
Test compound (this compound) serially diluted.
-
-
Procedure:
-
Add the DDB1-CRBN protein complex to the wells of a microplate.
-
Add the serially diluted test compound.
-
Add the fluorescently labeled pomalidomide tracer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Measure the fluorescence polarization or other suitable signal.
-
-
Data Analysis:
-
The decrease in signal with increasing concentrations of the test compound indicates competitive binding.
-
Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay
Objective: To quantify the degradation of IKZF1 and IKZF3 induced by the test compound.
Methodology:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S) in appropriate media.
-
-
Treatment:
-
Seed the cells in multi-well plates.
-
Treat the cells with a serial dilution of the test compound for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and perform densitometry to quantify the protein levels.
-
-
Data Analysis:
-
Normalize the band intensity of IKZF1 and IKZF3 to the loading control.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Experimental Workflow for Compound Characterization
References
In Vitro Evaluation of Pomalidomide-5-O-CH3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific protein targets. Pomalidomide-5-O-CH3 is a methoxy-functionalized derivative of pomalidomide. This modification at the 5-position of the phthalimide ring offers a strategic point for chemical linkage, making it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. This guide provides an in-depth overview of the in vitro evaluation of this compound, focusing on its core function as a CRBN ligand.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by binding to the CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent degradation by the 26S proteasome.[1] In the context of a PROTAC, this compound serves as the E3 ligase-recruiting moiety, bringing the entire E3 complex into proximity with a specific protein of interest targeted by the other end of the PROTAC molecule.
Quantitative Data Summary
The following tables summarize the types of quantitative data that are typically generated during the in vitro evaluation of a CRBN ligand like this compound. The example values are illustrative and based on published data for pomalidomide and its derivatives to provide a reference for expected outcomes.
Table 1: CRBN Binding Affinity
| Assay Type | Metric | Example Value |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | ~1.2 µM |
| Isothermal Titration Calorimetry (ITC) | KD | ~2.5 µM |
| Surface Plasmon Resonance (SPR) | KD | ~1.8 µM |
| Fluorescence Polarization (FP) | IC50 | ~1.5 µM |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Assay | Metric | Example Value |
| MM.1S (Multiple Myeloma) | MTT Assay | IC50 | ~80 nM |
| MCF-7 (Breast Cancer) | CellTiter-Glo | IC50 | Varies (dependent on PROTAC) |
| HCT-116 (Colon Cancer) | SRB Assay | IC50 | Varies (dependent on PROTAC) |
Table 3: Target Protein Degradation (in a PROTAC context)
| Target Protein | Cell Line | Assay | Metric | Example Value |
| BRD4 | 293T | Western Blot | DC50 | ~10 nM |
| Dmax | >90% | |||
| EGFR | A549 | In-Cell ELISA | DC50 | ~50 nM |
| Dmax | ~96% |
-
IC50: Half-maximal inhibitory concentration.
-
KD: Dissociation constant.
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation percentage.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and reagents.
CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of this compound to the CRBN protein.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-conjugated anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to CRBN). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the GST-tagged CRBN), excitation of the donor results in a FRET signal. A compound that competes with the tracer for CRBN binding will disrupt FRET, leading to a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound.
-
Prepare a solution containing GST-tagged CRBN/DDB1 complex.
-
Prepare a solution of a fluorescently labeled CRBN tracer.
-
Prepare a solution of a terbium-labeled anti-GST antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound (this compound) or vehicle control.
-
Add the GST-CRBN/DDB1 solution to all wells.
-
Add the fluorescent tracer and the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MM.1S) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot cell viability against the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for Target Protein Degradation
When this compound is part of a PROTAC, this assay is crucial to confirm the degradation of the target protein.
Principle: Western blotting uses antibodies to detect the presence and relative abundance of a specific protein in a complex mixture of proteins extracted from cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the PROTAC containing this compound for a specified time.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an HRP substrate to produce a chemiluminescent signal.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
-
Conclusion
This compound is a key chemical entity in the expanding field of targeted protein degradation. Its primary role as a high-affinity ligand for the CRBN E3 ubiquitin ligase makes it an essential component for the design and synthesis of potent PROTACs. A thorough in vitro evaluation, encompassing direct binding assays, cellular activity assessments, and target degradation confirmation, is critical to characterizing its function and advancing the development of novel therapeutics based on this versatile molecule. The protocols and data frameworks presented in this guide provide a comprehensive foundation for researchers and drug development professionals to effectively assess the in vitro properties of this compound and its derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of Pomalidomide-5-O-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5-O-CH3 is a derivative of pomalidomide, a well-established immunomodulatory agent. This methoxy derivative serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC based on this compound can recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a powerful approach for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and the mechanistic role of this compound in the context of PROTAC technology.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data for this specific analog, some properties are inferred from data on the parent compound, pomalidomide, and similar derivatives.
| Property | Value | Source/Method |
| IUPAC Name | 4-amino-5-methoxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | --- |
| Molecular Formula | C₁₄H₁₃N₃O₅ | --- |
| Molecular Weight | 303.27 g/mol | --- |
| CAS Number | 1547163-02-9 | [1] |
| Appearance | Inferred to be a solid powder | Based on pomalidomide |
| Melting Point | Data not available. Pomalidomide melts at 318.5 - 320.5 °C. | [2] |
| Solubility | Data not available. Pomalidomide is soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL), and sparingly soluble in aqueous buffers. | [3] |
| pKa | Data not available. The predicted pKa for pomalidomide is 10.75. | [2] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Materials:
-
3-Amino-4-methoxyphthalic acid
-
3-Aminopiperidine-2,6-dione hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Phthalimide Ring: To a solution of 3-amino-4-methoxyphthalic acid (1 equivalent) in DMF, add CDI (1.1 equivalents) and stir at room temperature for 1 hour.
-
Addition of the Glutarimide Moiety: Add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2 equivalents) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield this compound.
Characterization Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is representative for assessing the purity of pomalidomide and its derivatives.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is representative for confirming the molecular weight of pomalidomide derivatives.
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (m/z = 304.08).
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Protein Degradation Signaling Pathway
This compound functions as a Cereblon (CRBN) E3 ligase ligand in the context of a PROTAC. The PROTAC molecule forms a ternary complex with the target protein of interest (POI) and CRBN, leading to the ubiquitination and subsequent degradation of the POI.
References
Technical Guide: Solubility and Stability Profiling of Pomalidomide Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required for determining the solubility and stability of pomalidomide and its derivatives, with a specific focus on conceptualizing the testing for a novel analogue, Pomalidomide-5-O-CH3. Due to the limited publicly available data for this specific methylated derivative, this document outlines the established protocols and data for the parent compound, pomalidomide, as a foundational reference. It further details the requisite experimental workflows for solubility and stability assessments, in accordance with industry standards, to empower researchers in characterizing novel chemical entities. The guide includes structured data tables, detailed experimental protocols, and visual diagrams of key processes to facilitate a thorough understanding of the critical parameters in early-stage drug development.
Introduction
Pomalidomide is a potent immunomodulatory agent, a derivative of thalidomide, utilized in the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The development of novel pomalidomide analogues, such as this compound, is a key strategy in the discovery of new therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where pomalidomide derivatives serve as the E3 ligase ligand.
The physicochemical properties of a new chemical entity (NCE), particularly its solubility and stability, are critical determinants of its potential for successful development as a therapeutic agent. Poor solubility can limit oral bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough and early assessment of these parameters is paramount.
This guide will first present the known solubility and stability data for pomalidomide. Subsequently, it will provide detailed, best-practice protocols for conducting solubility and stability studies for a novel derivative like this compound.
Pomalidomide: Physicochemical Properties
Solubility Profile of Pomalidomide
Pomalidomide is characterized by its low aqueous solubility.[1] The following table summarizes the reported solubility data for pomalidomide in various solvents. This information serves as a crucial baseline for designing solubility experiments for its derivatives.
Table 1: Solubility of Pomalidomide in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15[2], 50[3] | Not Specified | A stock solution can be prepared in DMSO.[2] |
| Dimethylformamide (DMF) | ~10[2] | Not Specified | |
| 1:6 solution of DMSO:PBS (pH 7.2) | ~0.14 | Not Specified | For achieving solubility in aqueous buffers, pre-dissolving in DMSO is recommended. |
| Aqueous Solutions (general) | ~0.01 | Not Specified | Exhibits low solubility across various pH levels. |
Stability Profile of Pomalidomide
The stability of pomalidomide has been assessed under various conditions. A summary of its stability is provided below.
Table 2: Stability of Pomalidomide
| Condition | Stability | Source |
| Solid State (Crystalline) | Stable for ≥ 4 years at -20°C. | Cayman Chemical |
| Lyophilized Powder | Stable for 24 months at -20°C (desiccated). | Cell Signaling Technology |
| Solution in DMSO | Use within 1 month when stored at -20°C to prevent loss of potency. Aliquoting to avoid freeze-thaw cycles is recommended. | Cell Signaling Technology |
| Aqueous Solution | Not recommended to store for more than one day. | Cayman Chemical |
| Stress Conditions (Acid, Alkaline, Oxidative, Thermal) | Labile to degradation. | |
| Photolytic Stress | Relatively stable. |
Experimental Protocols for this compound
The following sections detail the experimental protocols that should be employed to determine the solubility and stability of a novel derivative such as this compound.
Solubility Determination
The following workflow outlines the steps for determining the kinetic and thermodynamic solubility of a new compound.
-
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler
-
Plate reader with nephelometry or turbidimetry capabilities
-
-
Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Add the DMSO solutions to the PBS buffer in the microplate wells (final DMSO concentration should be kept low, typically ≤ 1%).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using the plate reader.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.
-
-
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
-
Materials:
-
This compound (solid)
-
Selected aqueous and organic solvents
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
-
-
Method:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the suspension to settle, then carefully withdraw a sample of the supernatant.
-
Filter the sample to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.
-
Stability Assessment
The following workflow illustrates a typical stability testing process for a new drug substance.
-
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Oven
-
HPLC-UV and LC-MS/MS systems
-
-
Method:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M). Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound and add NaOH (e.g., 0.1 M). Incubate under similar conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound and add H2O2 (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 70°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC-UV to assess purity and by LC-MS/MS to identify the mass of degradation products.
-
-
Objective: To establish a re-test period for the drug substance or a shelf-life for the drug product.
-
Materials:
-
This compound (at least three primary batches)
-
Climate-controlled stability chambers
-
Validated stability-indicating HPLC method
-
-
Method:
-
Package the compound in containers that simulate the proposed marketing packaging.
-
Place the samples in stability chambers under the following long-term and accelerated conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, purity, and degradation products using the validated stability-indicating method.
-
Relevant Signaling Pathway
The primary mechanism of action of pomalidomide involves its interaction with the Cereblon E3 ubiquitin ligase complex. This interaction is central to its therapeutic effect and is the reason its derivatives are used in PROTAC development.
Conclusion
References
The Discovery of Pomalidomide-5-O-CH3: A Methoxy Modification for Enhanced Cereblon Ligand Specificity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and rationale behind Pomalidomide-5-O-CH3, a derivative of the immunomodulatory drug (IMiD) pomalidomide, designed as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide and its analogs function as molecular glues, redirecting the ubiquitin-proteasome system to degrade specific neosubstrate proteins, a mechanism central to their therapeutic effects and their use in Proteolysis Targeting Chimeras (PROTACs). A key challenge in the application of pomalidomide-based molecules is the off-target degradation of endogenous zinc-finger (ZF) proteins. Structural and functional studies have revealed that modifications at the C5 position of the pomalidomide phthalimide ring can mitigate these off-target effects. This guide explores the scientific basis for the development of this compound, providing a plausible synthetic route and detailed experimental protocols for its characterization, including binding affinity determination and cellular degradation assays. While specific quantitative data for this compound is not extensively available in the public domain, this document serves as a comprehensive resource, leveraging data from closely related analogs to inform on its expected properties and to guide further research.
Introduction: The Role of Cereblon in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation and homeostasis. E3 ubiquitin ligases are key components of this system, recognizing specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN) is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1]
The discovery that immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide bind directly to CRBN has revolutionized the field of targeted protein degradation.[2] This binding event allosterically modulates the substrate specificity of the CRL4CRBN complex, leading to the recruitment and degradation of "neosubstrates" not typically targeted by this E3 ligase.[2] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of IMiDs.[3]
This unique mechanism of action has led to the widespread use of pomalidomide as a CRBN-recruiting ligand in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the POI.[4]
The Rationale for this compound: Mitigating Off-Target Effects
A significant challenge associated with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc-finger (ZF) proteins. The pomalidomide moiety itself can induce the degradation of these proteins, which can lead to unintended cellular toxicities.
Structural insights from the crystal structure of the DDB1–CRBN–pomalidomide complex bound to the transcription factor IKZF1 have been instrumental in understanding and addressing this issue. In the ternary complex, the glutarimide ring of pomalidomide is deeply buried within a hydrophobic pocket of CRBN, while the phthalimide ring is more solvent-exposed and in proximity to the neosubstrate. Specifically, the C5 position of the phthalimide ring is situated near the ZF domain of the recruited protein.
This observation led to the hypothesis that introducing steric hindrance at the C5 position could disrupt the binding of endogenous ZF proteins without significantly affecting the interaction with CRBN itself. A study involving the rational design and synthesis of approximately 80 pomalidomide analogues demonstrated that modifications at the C5 position of the phthalimide ring indeed reduced the degradation of off-target ZF proteins. In contrast, modifications at the C4 position did not confer the same level of selectivity.
The introduction of a methoxy group (-O-CH3) at the C5 position to create this compound is a direct application of this design principle. The methoxy group is expected to provide sufficient steric bulk to prevent the productive binding of many endogenous ZF proteins, thereby enhancing the selectivity of the resulting CRBN ligand.
Data Presentation
Table 1: Binding Affinity of Pomalidomide and Analogs to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM | |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM |
Table 2: Degradation Profile of Pomalidomide for Neosubstrate Ikaros (IKZF1)
| Compound | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | MM.1S | 8.7 nM | >95% |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of pomalidomide and its C5-functionalized derivatives. The following is a representative protocol.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-(4-Nitro-5-methoxyphthalimido)-piperidine-2,6-dione
-
To a stirred mixture of 4-nitro-5-methoxyphthalic acid (1.0 eq) in a suitable solvent such as acetonitrile, add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (2.2 eq) under a nitrogen atmosphere at ambient temperature.
-
To this mixture, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 75-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, distill the solvent under reduced pressure.
-
Add water to the residue and cool the mixture to 0-5°C while stirring to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-(4-nitro-5-methoxyphthalimido)-piperidine-2,6-dione.
Step 2: Synthesis of this compound (4-Amino-2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione)
-
Dissolve the nitro-intermediate from Step 1 in a suitable solvent like acetone.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas) at a suitable pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Materials:
-
Recombinant human Cereblon (CRBN) in complex with DDB1, purified.
-
This compound.
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the purified CRBN-DDB1 protein extensively against the ITC buffer.
-
Determine the final protein concentration using a spectrophotometer at 280 nm. A typical concentration is 10-20 µM.
-
Dissolve this compound in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-200 µM).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blot for IKZF1/IKZF3 Degradation
This assay is used to assess the ability of this compound to induce the degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to the desired density.
-
Treat cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., β-actin) on the same membrane.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the IKZF1/IKZF3 levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Signaling Pathway
The mechanism of action of this compound involves hijacking the CRL4CRBN E3 ubiquitin ligase to induce the degradation of neosubstrate proteins.
Caption: this compound mediated protein degradation pathway.
Conclusion
The development of this compound represents a rational design approach to improve the specificity of Cereblon-binding ligands. By introducing a methoxy group at the C5 position of the pomalidomide scaffold, it is anticipated that the off-target degradation of endogenous zinc-finger proteins will be significantly reduced, a critical step towards developing safer and more effective targeted protein degraders. This technical guide provides a comprehensive overview of the scientific rationale, a plausible synthetic route, and detailed experimental protocols for the characterization of this compound. While further experimental validation is required to fully elucidate its binding affinity and degradation profile, the information presented herein serves as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The principles outlined can be applied to the design and evaluation of novel CRBN-recruiting ligands with improved therapeutic indices.
References
- 1. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals the Role of Lysine Lactylation in Lenalidomide-Resistance in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on Pomalidomide-5-O-CH3 for Targeted Protein Degradation
Executive Summary: The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized ligand for the Cereblon (CRBN) E3 ligase. Chemical modification of the pomalidomide scaffold is a key strategy for optimizing the efficacy and properties of PROTACs. This technical guide focuses on Pomalidomide-5-O-CH3, a derivative featuring a methoxy group on the phthalimide ring, exploring its role as a CRBN ligand for the development of novel protein degraders. This document provides a comprehensive overview of its mechanism of action, synthesis, and application, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.
The PROTAC Technology: A Paradigm Shift in Drug Discovery
Targeted protein degradation harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). PROTACs are the cornerstone of this approach, comprising three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin chain that marks the protein for destruction by the 26S proteasome.[1] A key advantage of this event-driven pharmacology is that the PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple target protein copies.[1][]
Pomalidomide: A Privileged Scaffold for Recruiting Cereblon
Pomalidomide, a thalidomide analog, exerts its therapeutic effects by binding to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event redirects the ligase's activity towards neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their degradation. This inherent ability to recruit CRBN has made pomalidomide and its derivatives highly valuable components in PROTAC design. The glutarimide moiety of pomalidomide is crucial for CRBN binding, while the phthalimide ring offers a versatile site for chemical modification and linker attachment without disrupting this critical interaction.
This compound: A Key Building Block for PROTAC Synthesis
This compound is a pomalidomide-based CRBN ligand used in the assembly of PROTACs. The introduction of a methoxy (-OCH3) group at the 5-position of the phthalimide ring can influence the molecule's physicochemical properties, such as solubility, cell permeability, and binding kinetics, potentially impacting the overall efficacy and pharmacokinetics of the resulting PROTAC. These derivatives are typically connected to a POI ligand via a linker to form the final heterobifunctional degrader.
Synthesis of Pomalidomide-based PROTACs
The synthesis of pomalidomide-based PROTACs is a critical aspect of degrader development. Modern synthetic strategies aim for modularity and efficiency to enable the rapid generation of PROTAC libraries for screening. While specific synthesis routes for this compound are not extensively detailed in the provided search results, general methods for creating pomalidomide conjugates are well-established. These often involve functionalizing the pomalidomide core to allow for linker attachment. For instance, derivatives like Pomalidomide-C5-azide are designed for highly efficient "click chemistry" reactions with alkyne-functionalized linkers. Similar strategies can be envisioned for this compound, where it is first synthesized and then conjugated to a linker-POI moiety.
Recent advancements have focused on overcoming common synthetic challenges, such as prolonged reaction times and byproduct formation. Methodologies involving temperature elevation and delayed feeding of reagents have been shown to achieve complete reactions in minutes, facilitating the rapid exploration of novel pomalidomide-based PROTACs.
Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC that induces 50% degradation of the target) and Dmax (the maximum percentage of degradation achieved). The binding affinity of the pomalidomide moiety to CRBN is also a critical parameter for forming a productive ternary complex.
While specific DC50 and Dmax values for PROTACs derived from this compound are not available in the provided search results, the tables below summarize representative data for other pomalidomide-based PROTACs to provide a comparative context for performance evaluation.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| BRD4 | Pomalidomide | PEG-based | 8 nM | >90% | 22Rv1 | |
| ERRα | Pomalidomide | Alkyl chain | 25 nM | ~85% | LNCaP | |
| RIPK2 | Pomalidomide | PEG/Alkyl | 100 nM | >95% | THP-1 |
| Parameter | Value | Method |
| Pomalidomide Binding Affinity (Kd) to CRBN | ~250 nM | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
This section provides generalized protocols that can be adapted for the synthesis and evaluation of PROTACs based on this compound.
General Protocol for PROTAC Synthesis via Azide-Alkyne Click Chemistry
This protocol describes the conjugation of a pomalidomide-azide derivative (as a stand-in for a functionalized this compound) to an alkyne-containing POI ligand. This is a common and highly efficient method for PROTAC synthesis.
Materials:
-
Pomalidomide-azide derivative
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., TBTA)
-
Solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the pomalidomide-azide derivative (e.g., 10 mM in DMSO), the alkyne-functionalized POI ligand, CuSO4 (e.g., 50 mM in water), and sodium ascorbate (e.g., 1 M in water).
-
Reaction Setup: In a reaction vial under an inert atmosphere, add the alkyne-functionalized POI ligand.
-
Add a slight excess (e.g., 1.1 equivalents) of the pomalidomide-azide stock solution.
-
Add the solvent to achieve the desired reaction concentration.
-
Catalyst Addition: In a separate vial, pre-mix the CuSO4 solution with a copper ligand. Add this catalyst mixture to the reaction vial (final copper concentration is typically 0.1 to 1 mol%).
-
Initiation: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
-
Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, purify the PROTAC product using reverse-phase HPLC.
Protocol for In-Cell Western Blot to Measure Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and multi-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (against POI and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC for a fixed duration (e.g., 24 hours) to determine the dose-response. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody targeting the POI.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize the data.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate the core concepts of this compound-based targeted protein degradation.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing protein degradation via Western Blot.
Conclusion and Future Outlook
This compound represents an important chemical tool in the expanding arsenal of E3 ligase ligands for targeted protein degradation. As a derivative of the well-validated CRBN recruiter pomalidomide, it provides a reliable anchor for the synthesis of novel PROTACs. The strategic modification of the pomalidomide scaffold, such as the introduction of a 5-methoxy group, is a key avenue of research for fine-tuning the properties of degraders to achieve superior potency, selectivity, and drug-like characteristics. Future work will likely focus on a systematic exploration of such modifications to build a comprehensive understanding of the structure-activity relationships governing ternary complex formation and degradation efficiency. The continued development of versatile building blocks like this compound will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases currently considered undruggable.
References
Preliminary Cytotoxicity Screening of Pomalidomide-5-O-CH3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting a preliminary cytotoxicity screening of Pomalidomide-5-O-CH3, a novel analog of the immunomodulatory drug pomalidomide. Given the limited public data on this specific compound, this document outlines a robust screening strategy based on the well-established mechanisms of pomalidomide and its other derivatives. The guide includes detailed experimental protocols, a comparative analysis of the cytotoxicity of known pomalidomide analogs, and visual representations of the core signaling pathways and experimental workflows.
Introduction to Pomalidomide and its Analogs
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] It exerts its anti-cancer effects through a multi-faceted mechanism that includes direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as modulation of the tumor microenvironment and the immune system.[2] The development of analogs, such as the hypothetical this compound, aims to enhance efficacy, improve the safety profile, or overcome resistance to existing therapies. A critical initial step in the preclinical evaluation of any new analog is the assessment of its cytotoxic activity against relevant cancer cell lines.
Core Mechanism of Action: The Cereblon Pathway
The primary molecular target of pomalidomide and its analogs is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] Binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors, which are crucial for the survival and proliferation of multiple myeloma cells, results in cell cycle arrest and apoptosis.
Data Presentation: Comparative Cytotoxicity of Pomalidomide and its Analogs
The following table summarizes the reported 50% inhibitory concentration (IC50) values for pomalidomide and several of its analogs against various cancer cell lines. This data serves as a benchmark for evaluating the cytotoxic potential of novel derivatives like this compound.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 | |
| Pomalidomide | OPM2 (Multiple Myeloma) | 10 | |
| Pomalidomide Analog 19 | MM1S (Multiple Myeloma) | 0.128 | |
| Pomalidomide Analog 17 | MM1S (Multiple Myeloma) | 3.568 | |
| Pomalidomide Derivative 5d | MCF-7 (Breast Cancer) | 20.2 | |
| Pomalidomide Derivative 5c | MCF-7 (Breast Cancer) | 26.93 | |
| Pomalidomide Derivative 5d | Huh7 (Hepatocellular Carcinoma) | >50 | |
| Pomalidomide Derivative 5c | Huh7 (Hepatocellular Carcinoma) | >50 |
Experimental Protocols
A standardized and reproducible experimental workflow is crucial for the preliminary cytotoxicity screening of novel compounds.
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Selected cancer cell lines (e.g., RPMI8226, OPM2, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The preliminary cytotoxicity screening is a foundational step in the evaluation of novel compounds like this compound. The data generated from these assays provide the first indication of the compound's anti-proliferative potential and guide further investigation. A potent cytotoxic effect, ideally with an IC50 value in the low micromolar or nanomolar range, would warrant progression to more complex in vitro and in vivo models. Future studies should aim to elucidate the precise mechanism of action, including confirming its interaction with Cereblon and its effect on downstream targets like IKZF1 and IKZF3, and to assess its efficacy and safety in preclinical animal models. This systematic approach will be instrumental in determining the therapeutic potential of this compound as a next-generation anti-cancer agent.
References
Methodological & Application
Application Notes and Protocols for Pomalidomide-5-O-CH3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analog, is a potent immunomodulatory agent with significant anti-neoplastic and anti-inflammatory activities.[1] Its derivatives are of great interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-5-O-CH3 is a derivative of pomalidomide designed to serve as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] By binding to CRBN, pomalidomide and its derivatives can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][][5] This mechanism is central to its therapeutic effects in multiple myeloma and other hematological malignancies.
These application notes provide a comprehensive overview and a general protocol for the use of this compound in cell culture experiments. The provided methodologies are based on established protocols for the parent compound, pomalidomide, and should be adapted and optimized for specific cell lines and experimental goals.
Mechanism of Action
This compound, like its parent compound, functions as a molecular glue, recruiting neo-substrates to the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of target proteins, marking them for degradation by the 26S proteasome. The primary targets of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. The degradation of these factors results in direct anti-proliferative and pro-apoptotic effects. Additionally, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity and inhibiting the production of pro-inflammatory cytokines like TNF-α.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of pomalidomide and some of its derivatives in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| Pomalidomide | Human PBMC | TNF-α release | 13 nM | |
| Pomalidomide | T regulatory cells | Growth inhibition | ~1 µM | |
| Pomalidomide Derivative (5d) | MCF-7 | Growth inhibition | 20.2 µM | |
| Pomalidomide Derivative (3ak) | MM.1S | Anti-proliferative | 79 nM |
Experimental Protocols
General Workflow for Cell Culture Treatment
Protocol 1: Preparation of this compound Stock Solution
Note: As this compound is a derivative of pomalidomide, the following protocol is based on the solubility of the parent compound. It is crucial to verify the solubility of the specific derivative.
-
Reconstitution: Pomalidomide is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10-20 mM), reconstitute the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 15 mM stock solution from 5 mg of pomalidomide (MW: 273.24 g/mol ), dissolve it in 1.22 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles. Once in solution, it is recommended to use it within one month to prevent loss of potency.
Protocol 2: Cell Treatment and Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Dilution: Prepare a series of dilutions of this compound from the stock solution in the complete cell culture medium. The final concentrations should span a range determined by preliminary experiments or based on the IC50 values of similar compounds (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Ikaros/Aiolos Degradation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 4, 8, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Concluding Remarks
This compound holds promise as a valuable research tool, particularly in the field of targeted protein degradation. The protocols and information provided herein offer a foundational guide for its application in cell culture. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve reliable and reproducible results. Careful consideration of the compound's stability, solubility, and dose-dependent effects will be critical for elucidating its biological activity.
References
Application Notes and Protocols for Pomalidomide-5-O-CH3 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-5-O-CH3 in Western blot experiments to study protein degradation. This compound is a derivative of Pomalidomide, an immunomodulatory drug (IMiD) that acts as a "molecular glue."[1] This compound is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to eliminate disease-causing proteins.[2]
This compound functions by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, prompting the recruitment of specific target proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome.[1] The primary neosubstrates of Pomalidomide and its derivatives are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of these target proteins following treatment with this compound. By measuring the decrease in the target protein's band intensity relative to a loading control, researchers can determine the efficacy and potency of the compound.
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
The diagram below illustrates the mechanism by which Pomalidomide and its derivatives, including this compound, induce the degradation of target proteins.
Caption: this compound mediated recruitment of neosubstrates to the CRBN E3 ligase complex for ubiquitination and proteasomal degradation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the degradation of Ikaros (IKZF1) in a human multiple myeloma cell line (e.g., MM.1S) treated with this compound for 24 hours. Data is presented as the mean normalized band intensity ± standard deviation from three independent experiments.
| Treatment Concentration (µM) | IKZF1 Band Intensity (Normalized to Loading Control) | Percent Degradation (%) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 0 |
| 0.01 | 0.75 ± 0.06 | 25 |
| 0.1 | 0.42 ± 0.05 | 58 |
| 1 | 0.15 ± 0.03 | 85 |
| 10 | 0.08 ± 0.02 | 92 |
Experimental Protocol: Western Blot for this compound Induced Protein Degradation
This protocol outlines the steps for a Western blot experiment to analyze the degradation of a target protein, such as IKZF1 or IKZF3, induced by this compound.
Experimental Workflow
Caption: A streamlined workflow for a Western blot experiment to assess protein degradation induced by this compound.
Materials and Reagents
-
Cell Line: A cell line expressing the target protein (e.g., human multiple myeloma cell lines MM.1S or U266 for IKZF1/IKZF3).
-
This compound: Reconstituted in DMSO to a stock concentration of 10-50 mM.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 6x)
-
SDS-PAGE Gels
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine with Methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit or mouse monoclonal antibody specific for the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System
Procedure
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
References
Application Notes and Protocols for PROTAC Design and Synthesis with Pomalidomide-5-O-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Pomalidomide-5-O-CH3
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] A PROTAC consists of two key components connected by a linker: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Pomalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] this compound is a methylated analog of pomalidomide that serves as a CRBN ligand in the design of PROTACs. The strategic placement of the methoxy group at the 5-position of the pomalidomide core can influence the binding affinity and selectivity of the resulting PROTAC, potentially reducing off-target effects associated with the degradation of zinc-finger transcription factors.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs incorporating this compound. Detailed protocols for key experiments are provided to facilitate the research and development of novel protein degraders.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a this compound-based PROTAC and the general experimental workflow for its characterization.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: General experimental workflow for PROTAC development.
PROTAC Synthesis Protocol with this compound
Step 1: Synthesis of this compound with a Linker Terminating in a Reactive Group (e.g., Azide)
This step involves the chemical modification of this compound to introduce a linker with a terminal functional group suitable for conjugation. For "click chemistry," an azide group is commonly installed.
-
Materials:
-
This compound
-
An appropriate bifunctional linker with a leaving group (e.g., dibromoalkane) and a terminal azide or a group that can be converted to an azide.
-
Base (e.g., potassium carbonate)
-
Sodium azide (NaN₃)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography).
-
-
Procedure (Illustrative Example for Azide Installation):
-
Dissolve this compound (1.0 eq) and a suitable bifunctional linker with a leaving group (e.g., 1,5-dibromopentane, 3.0 eq) in DMF.
-
Add a base such as potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 60 °C) for several hours (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., dichloromethane - DCM).
-
Purify the intermediate product by silica gel column chromatography.
-
Dissolve the purified intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60 °C) for several hours (e.g., 6 hours).
-
After cooling, perform an aqueous workup and extract the final azide-functionalized this compound linker.
-
Purify the final product by silica gel column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Step 2: Synthesis of the POI-binding Ligand with a Terminal Alkyne
The ligand for the protein of interest needs to be synthesized or modified to contain a terminal alkyne group for the "click" reaction. The synthetic route for this will be specific to the chosen POI ligand.
Step 3: PROTAC Assembly via Click Chemistry
-
Materials:
-
Azide-functionalized this compound linker (from Step 1)
-
Alkyne-functionalized POI-binding ligand (from Step 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of tert-butanol and water or DMF)
-
Purification equipment (e.g., preparative HPLC).
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized this compound linker (1.05 eq) in the chosen solvent system.
-
Add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours (e.g., 4-12 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
-
Experimental Protocols for PROTAC Evaluation
1. Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cancer cell line expressing the target protein.
-
Synthesized this compound PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on the viability and proliferation of cells to determine its cytotoxicity.
-
Materials:
-
Cell line of interest.
-
Synthesized this compound PROTAC.
-
MTT reagent or CellTiter-Glo® reagent.
-
Solubilization solution (for MTT assay).
-
Plate reader (absorbance or luminescence).
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against the PROTAC concentration.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for pomalidomide-based PROTACs from the literature. It is important to note that specific data for PROTACs containing this compound is not extensively available and the efficacy of a PROTAC is highly dependent on the target protein, linker, and cell line used.
Table 1: Protein Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 16 | EGFRʷᵗ | A549 | 32.9 | >90 | |
| Compound 15 | EGFRʷᵗ | A549 | 43.4 | >90 | |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | |
| Representative Data | BCL-XL | MOLT-4 | ~100 | 85 |
Table 2: Cytotoxicity of Pomalidomide-Based PROTACs
| PROTAC Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | A549 | 0.10 (vs EGFRʷᵗ) | |
| Compound 16 | HCT-116 | Not Reported | |
| Compound 16 | HepG-2 | Not Reported | |
| Compound 16 | MCF-7 | Not Reported | |
| Pomalidomide Analog 19 | MM1S | 0.128 | |
| Pomalidomide Analog 17 | MM1S | 3.568 |
Conclusion
The design and synthesis of PROTACs utilizing this compound as a CRBN E3 ligase ligand present a promising strategy for targeted protein degradation. By following the generalized synthetic routes and employing the detailed experimental protocols outlined in these application notes, researchers can effectively develop and characterize novel PROTACs. The provided quantitative data for related pomalidomide-based PROTACs serves as a valuable benchmark for evaluating the performance of newly synthesized molecules. Further optimization of the linker and POI-binding ligand will be crucial in developing potent and selective degraders for therapeutic applications.
References
Pomalidomide-5-O-CH3 in Oncology Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pomalidomide-5-O-CH3 is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD). While pomalidomide itself has established anti-cancer properties, this compound has gained significant attention in oncology research primarily as a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest, such as those driving cancer growth. They consist of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By incorporating this molecule into a PROTAC, researchers can effectively tag a target cancer-associated protein for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy to overcome the limitations of traditional enzyme inhibitors, particularly for non-enzymatic protein targets or in cases of drug resistance.
The primary application of this compound in oncology research is therefore as a building block for the synthesis of novel PROTACs aimed at degrading a wide array of cancer-driving proteins.
Key Mechanisms of Action
The therapeutic potential of PROTACs utilizing this compound is rooted in the mechanism of action of the parent compound, pomalidomide. Pomalidomide exerts its anti-cancer effects through multiple mechanisms:
-
Immunomodulatory Effects: Pomalidomide enhances the activity of T cells and Natural Killer (NK) cells, key components of the anti-tumor immune response. It also inhibits the production of pro-inflammatory cytokines like TNF-α.[2][3]
-
Direct Anti-Tumor Activity: Pomalidomide can induce apoptosis (programmed cell death) in tumor cells.[]
-
Anti-Angiogenic Properties: It can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[5]
By binding to CRBN, pomalidomide and its derivatives like this compound modulate the substrate specificity of the E3 ligase complex, leading to the degradation of specific transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). In the context of a PROTAC, this CRBN-binding function is repurposed to target other proteins for degradation.
Quantitative Data from Pomalidomide-Based PROTAC Studies
Table 1: In Vitro Cytotoxicity of Pomalidomide-Based EGFR PROTACs
| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Compound 16 | 0.85 ± 0.09 | 1.23 ± 0.11 | 1.02 ± 0.13 | 0.77 ± 0.08 |
| Erlotinib | 4.72 ± 0.31 | 5.34 ± 0.42 | 5.14 ± 0.39 | 5.53 ± 0.46 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Kinase Inhibitory Activity and Degradation Efficacy of Pomalidomide-Based EGFR PROTACs
| Compound | EGFRʷᵗ IC₅₀ (µM) | EGFRᵗ⁷⁹⁰ᵐ IC₅₀ (µM) | EGFR Degradation Dₘₐₓ (%) |
| Compound 16 | 0.10 ± 0.01 | 4.02 ± 0.29 | 96% |
| Erlotinib | 0.32 ± 0.05 | - | - |
Dₘₐₓ represents the maximum percentage of EGFR protein degradation observed.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating a this compound moiety. These should be adapted and optimized for specific target proteins and cell lines.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol outlines a general procedure for coupling this compound (or a derivative with a suitable linker attachment point) to a target protein ligand.
Materials:
-
Pomalidomide derivative with a reactive handle (e.g., an amine or alkyne)
-
Target protein ligand with a compatible reactive handle
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation; or copper sulfate, sodium ascorbate for click chemistry)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring plate and magnetic stir bars
-
Reaction vials
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the Pomalidomide derivative and the target protein ligand in an appropriate anhydrous solvent in a reaction vial under an inert atmosphere.
-
Coupling Reaction:
-
For Amide Coupling: Add the coupling reagents (e.g., HATU and DIPEA) to the reaction mixture.
-
For Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): Add the copper sulfate and sodium ascorbate to the reaction mixture.
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent.
-
Purification: Purify the crude product using a suitable chromatography method, such as preparative HPLC, to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro PROTAC Evaluation - Western Blotting for Protein Degradation
This protocol describes how to assess the ability of a pomalidomide-based PROTAC to induce the degradation of a target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the pomalidomide-based PROTAC. Include a vehicle control (DMSO) and a positive control (e.g., a known degrader of the target protein, if available). A co-treatment with a proteasome inhibitor can be included to confirm proteasome-dependent degradation.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
Visualizations
Caption: Pomalidomide's core mechanism of action.
Caption: General workflow for PROTAC development.
Caption: Logical relationship of PROTAC action.
References
Application Notes and Protocols for Lentiviral Transduction in Pomalidomide-5-O-CH3 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, an immunomodulatory drug (IMiD), and its derivatives like Pomalidomide-5-O-CH3, are crucial in treating hematological malignancies such as multiple myeloma. However, the emergence of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms underpinning this resistance is vital for developing novel therapeutic strategies. Lentiviral transduction is a powerful tool for these investigations, enabling stable gene knockdown or overexpression to identify and validate genes that mediate drug sensitivity and resistance.
These application notes provide a comprehensive guide to utilizing lentiviral transduction for studying resistance to this compound. The protocols outlined below describe the generation of drug-resistant cell lines and the subsequent identification of resistance-associated genes through shRNA library screening.
Key Signaling Pathways in Pomalidomide Resistance
Pomalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1] This binding event induces the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[2] The degradation of these factors is cytotoxic to myeloma cells.
Resistance to Pomalidomide and other IMiDs can arise through various mechanisms, often involving the downregulation of CRBN expression or the activation of alternative pro-survival signaling pathways.[1][2]
Experimental Workflow for Resistance Studies
A typical workflow for identifying genes involved in this compound resistance using a lentiviral shRNA library involves several key steps: transduction of a cancer cell line with the library, selection of transduced cells, application of drug pressure, and identification of enriched or depleted shRNAs in the resistant population through next-generation sequencing (NGS).
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on Pomalidomide resistance. Note that specific IC50 values for this compound are not widely available; these values are illustrative based on known resistance patterns for Pomalidomide.
| Cell Line | Genetic Background | Treatment | IC50 (µM) | Fold Resistance | Reference |
| MM.1S | Pomalidomide-sensitive | Pomalidomide | 0.5 | 1 | [2] |
| MM.1Sres | Pomalidomide-resistant | Pomalidomide | >10 | >20 | |
| OPM-2 | Pomalidomide-sensitive | Pomalidomide | 1.2 | 1 | |
| OPM-2 (CRBN knockdown) | Pomalidomide-resistant | Pomalidomide | 15.8 | ~13 |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the generation of high-titer lentiviral particles for transduction.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing shRNA or gene of interest)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 2: When cells are 70-80% confluent, prepare the transfection mix.
-
Mix transfer plasmid (4 µg), psPAX2 (3 µg), and pMD2.G (1 µg) in 500 µL of Opti-MEM.
-
In a separate tube, mix transfection reagent with 500 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures and incubate for 20 minutes at room temperature.
-
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3: After 16-18 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and filter through a 0.45 µm filter to remove cell debris.
-
Aliquot and store the lentiviral particles at -80°C.
Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines
This protocol outlines the transduction of a target cell line and selection of stably transduced cells.
Materials:
-
Target cancer cell line (e.g., MM.1S)
-
Lentiviral particles
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., Puromycin)
-
Culture medium
Procedure:
-
Day 1: Seed 1 x 10^5 cells per well in a 6-well plate.
-
Day 2: Add Polybrene to the cells at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) empirically).
-
Incubate for 24 hours.
-
Day 3: Replace the virus-containing medium with fresh medium.
-
Day 4: Begin selection by adding the appropriate concentration of antibiotic (previously determined by a kill curve).
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until a stable, resistant population is established.
Protocol 3: shRNA Library Screening for this compound Resistance
This protocol details the screening of a lentiviral shRNA library to identify genes that confer resistance to this compound.
Materials:
-
Lentiviral shRNA library
-
Target cancer cell line
-
This compound
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents for amplifying shRNA cassettes
-
Next-generation sequencing platform
Procedure:
-
Transduce the target cell line with the pooled shRNA library at a low MOI (~0.3) to ensure that most cells receive a single shRNA.
-
Select the transduced cells with puromycin for 2-3 days.
-
Split the selected cells into two populations: one treated with DMSO (control) and the other with an IC50 concentration of this compound.
-
Culture the cells under drug pressure for 14-21 days, or until a resistant population emerges.
-
Harvest the cells and extract genomic DNA from both the control and drug-treated populations.
-
Amplify the shRNA cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified products to determine the representation of each shRNA in both populations.
-
Analyze the sequencing data to identify shRNAs that are significantly enriched in the this compound-treated population. These shRNAs target genes that, when knocked down, confer resistance.
Conclusion
The methodologies described provide a robust framework for investigating the mechanisms of resistance to this compound. By employing lentiviral transduction to create stable cell lines and perform genetic screens, researchers can identify and validate novel targets for overcoming drug resistance, ultimately contributing to the development of more effective cancer therapies.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Pomalidomide-5-O-CH3 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is an immunomodulatory drug with potent anti-neoplastic activity, particularly in multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] Pomalidomide-5-O-CH3 is a derivative of Pomalidomide that serves as a high-affinity ligand for Cereblon and is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Mass spectrometry-based proteomics is an indispensable tool for elucidating the cellular effects of this compound. It allows for the global and quantitative analysis of protein expression changes, providing insights into the drug's mechanism of action, identifying direct and off-target effects, and discovering potential biomarkers of drug response or resistance. These application notes provide detailed protocols for the analysis of cells treated with this compound using quantitative mass spectrometry.
Signaling Pathway of Pomalidomide-Induced Protein Degradation
The binding of Pomalidomide or its derivatives to Cereblon initiates a cascade of events leading to the degradation of target proteins. This targeted protein degradation is a key mechanism of its therapeutic effect.
Experimental Protocols
A generalized workflow for the quantitative proteomic analysis of this compound treated cells is presented below. This workflow can be adapted for various cell types and experimental designs.
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Materials:
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Culture cells to a sufficient density (e.g., ~80% confluency for adherent cells or a specific density for suspension cells).
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
After treatment, harvest the cells. For adherent cells, wash with cold PBS and scrape. For suspension cells, centrifuge and wash the pellet with cold PBS.
-
Store cell pellets at -80°C until further processing.
-
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for reproducible and high-quality mass spectrometry data.
-
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
-
Protocol:
-
Cell Lysis and Protein Extraction:
-
Resuspend cell pellets in lysis buffer.
-
Sonicate the samples on ice to ensure complete cell lysis and shear DNA.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes for reduction.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes for alkylation.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Activate an SPE cartridge with acetonitrile (ACN), followed by equilibration with 0.1% FA in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis
The following is a general method using a high-resolution Orbitrap mass spectrometer.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system (e.g., Thermo Scientific Vanquish Neo UHPLC)
-
High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Astral)
-
-
Protocol:
-
Reconstitute the dried peptide samples in 0.1% FA in water.
-
Inject the samples onto a reversed-phase analytical column (e.g., C18).
-
Separate the peptides using a gradient of increasing ACN concentration.
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap analyzer at a high resolution (e.g., 60,000).
-
Select the most intense precursor ions for fragmentation (e.g., using Higher-energy C-trap Dissociation - HCD).
-
Acquire MS/MS scans in the Orbitrap or a faster analyzer.
-
Data Analysis
-
Software:
-
Proteome Discoverer (Thermo Fisher Scientific), MaxQuant, or similar software for peptide and protein identification and quantification.
-
-
Protocol:
-
Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Specify search parameters, including precursor and fragment mass tolerances, fixed modifications (carbamidomethylation of cysteine), and variable modifications (oxidation of methionine, deamidation of asparagine/glutamine).
-
Perform label-free quantification (LFQ) or reporter ion-based quantification (if using TMT/iTRAQ).
-
Normalize the data to account for variations in sample loading.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between this compound treated and control samples.
-
Data Presentation
Quantitative proteomic data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Quantitative Proteomic Analysis of Proteins Downregulated by this compound Treatment in MM.1S Cells.
| Protein Name | Gene Symbol | UniProt ID | Log2 Fold Change (Treated/Control) | p-value | Function |
| Ikaros | IKZF1 | Q13426 | -2.5 | < 0.001 | Lymphoid transcription factor |
| Aiolos | IKZF3 | Q9UKT9 | -2.8 | < 0.001 | Lymphoid transcription factor |
| Casein Kinase 1 alpha 1 | CSNK1A1 | P48729 | -1.5 | < 0.01 | Serine/threonine kinase |
| Zinc finger protein 91 | ZFP91 | Q9H7C1 | -1.2 | < 0.05 | E3 ubiquitin ligase |
Table 2: Hypothetical Quantitative Proteomic Analysis of Proteins Upregulated by this compound Treatment in MM.1S Cells.
| Protein Name | Gene Symbol | UniProt ID | Log2 Fold Change (Treated/Control) | p-value | Function |
| Interferon-stimulated gene 15 | ISG15 | P05161 | 1.8 | < 0.01 | Ubiquitin-like protein |
| Programmed cell death 1 ligand 1 | CD274 | Q9NZQ7 | 1.5 | < 0.05 | Immune checkpoint protein |
| Interleukin-2 | IL2 | P60568 | 2.1 | < 0.001 | Cytokine, T-cell proliferation |
Conclusion
The protocols and workflows described in these application notes provide a robust framework for the mass spectrometry-based analysis of cells treated with this compound. This approach enables a deep and quantitative understanding of the cellular response to this compound, facilitating drug development and mechanistic studies. The provided diagrams and tables serve as templates for visualizing complex biological processes and presenting quantitative data in a clear and accessible format. Researchers should optimize these protocols for their specific experimental systems to achieve the best results.
References
- 1. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomalidomide-5-O-CH3 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5-O-CH3. The focus is on optimizing its concentration for cell viability experiments.
Disclaimer: this compound is a derivative of Pomalidomide and is primarily utilized as a ligand for the E3 ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As such, direct data on its intrinsic cytotoxicity or optimal concentration for cell viability studies is limited. The information provided here is largely based on the properties and published data for its parent compound, Pomalidomide. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Q2: What is the mechanism of action of the parent compound, Pomalidomide?
A2: Pomalidomide exerts its effects by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and proteasomal degradation of specific neosubstrate proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to Pomalidomide's immunomodulatory and anti-cancer effects.
Q3: What is a typical starting concentration range for optimizing this compound in cell viability assays?
A3: Based on studies with the parent compound Pomalidomide, a broad concentration range is recommended for initial screening. A starting range of 0.01 µM to 100 µM is often used to determine the cytotoxic effects on various cell lines. For its use in PROTACs, the concentration of the E3 ligase ligand is typically optimized as part of the overall PROTAC molecule's dose-response.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in DMSO. For a 15 mM stock solution of Pomalidomide, it is recommended to reconstitute 5 mg of the powder in 1.22 mL of DMSO. Always refer to the manufacturer's datasheet for specific solubility information for this compound.
Q5: What is the "hook effect" and is it relevant for this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase). While this is a characteristic of the bifunctional PROTAC molecule, understanding this effect is crucial when using this compound as a component of a PROTAC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability observed | Concentration of this compound is too low. | Increase the concentration range in your dose-response experiment. Consider extending the upper limit to 50 µM or 100 µM, as cytotoxic effects of the parent compound, Pomalidomide, can be cell-line dependent. |
| The cell line is resistant to Pomalidomide-based compounds. | Ensure that the cell line expresses Cereblon (CRBN), the direct target of Pomalidomide and its derivatives. Consider using a positive control cell line known to be sensitive to Pomalidomide, such as some multiple myeloma cell lines. | |
| Insufficient incubation time. | Extend the incubation time. Cell viability assays with Pomalidomide are often performed at 24, 48, and 72 hours. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding technique. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound in your culture medium. If precipitation is observed, consider preparing fresh dilutions from your DMSO stock for each experiment. | |
| Unexpected increase in cell viability at certain concentrations | Hormetic effect. | This is a biphasic dose-response where low doses of a substance can have a stimulatory effect. Carefully document this observation and confirm with repeat experiments. |
| Experimental artifact. | Review your experimental protocol for any inconsistencies. Ensure accurate dilutions and proper mixing. |
Data Presentation
Table 1: IC50 Values of Pomalidomide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| RPMI8226 | Multiple Myeloma | 8 | 48 |
| OPM2 | Multiple Myeloma | 10 | 48 |
Data is for the parent compound Pomalidomide and is intended as a reference. IC50 values for this compound may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the optimal concentration of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound binds to CRBN, leading to the degradation of Ikaros and Aiolos.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A troubleshooting decision tree for unexpected cell viability results.
References
Troubleshooting Pomalidomide-5-O-CH3 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Pomalidomide-5-O-CH3.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: this compound, similar to its parent compound pomalidomide, is expected to have very low solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1][2] Once the compound is fully dissolved in the organic solvent, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[2]
Q2: What are the recommended organic solvents for preparing this compound stock solutions?
A2: While specific data for this compound is limited, based on the properties of pomalidomide, the following organic solvents are recommended for preparing stock solutions:
Pomalidomide is soluble in DMSO at concentrations up to 50 mg/mL and in DMF at approximately 10 mg/mL. It is advisable to start with these solvents when working with this compound.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "solvent shock," is common when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Instead of adding a small volume of your concentrated stock directly into a large volume of aqueous buffer, perform a stepwise dilution. First, dilute the stock into a smaller volume of the buffer, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.
-
Use a Co-solvent: In some cases, using a mixture of solvents for the stock solution or adding a biocompatible co-solvent to the final aqueous medium can improve solubility.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of poorly soluble compounds. If you are having difficulty dissolving this compound, you can try the following:
-
Gentle Warming: Warm the solution in a water bath, generally not exceeding 37-40°C, to avoid potential degradation of the compound.
-
Sonication: Use a sonicator to break down any small particles and facilitate dissolution.
Always visually inspect the solution after these treatments to ensure the compound has fully dissolved.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
This guide provides a step-by-step approach to troubleshoot this issue.
Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound dissolution in organic solvents.
Issue 2: Precipitate forms after storing the stock solution.
Precipitation can occur after storage, especially following freeze-thaw cycles.
Troubleshooting Steps:
-
Re-dissolve the Precipitate: Before use, warm the stock solution to 37°C and vortex or sonicate to ensure any precipitate has fully re-dissolved.
-
Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into single-use volumes for storage.
-
Storage Conditions: Store the stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and absorption of water.
Data Presentation
Table 1: Solubility of Pomalidomide in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 15 - 50 | |
| DMF | 10 | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 | |
| Aqueous Buffers | Sparingly soluble |
Note: This data is for Pomalidomide. While this compound is structurally similar, its solubility may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If undissolved particles remain, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Alternatively, or in addition to warming, sonicate the vial for 5-10 minutes.
-
Once the solution is clear and free of any particulate matter, it is ready for use or storage.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Signaling Pathway
Pomalidomide and its derivatives, including this compound, are known to interact with the E3 ubiquitin ligase protein Cereblon (CRBN). This interaction leads to the recruitment and subsequent degradation of specific target proteins, which is a key aspect of its mechanism of action.
Caption: this compound as a CRBN ligand in a PROTAC, leading to target protein degradation.
References
Technical Support Center: Enhancing Pomalidomide-5-O-CH3 In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pomalidomide-5-O-CH3 in vitro. The guidance is designed to help optimize experimental design and improve the efficacy of this Cereblon (CRBN) E3 ligase ligand.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Lower than Expected Potency or Lack of Cellular Response
Potential Causes:
-
Low Cereblon (CRBN) Expression: The primary target of this compound is the CRBN protein, a component of the E3 ubiquitin ligase complex.[1][] Insufficient CRBN expression in the cell line of choice will lead to a diminished response.
-
Drug Efflux: Multidrug resistance (MDR) transporters can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Suboptimal Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can significantly impact the observed efficacy.
Suggested Solutions:
| Solution | Detailed Protocol |
| Verify CRBN Expression | Perform Western blotting or qPCR to quantify CRBN protein or mRNA levels, respectively, in your experimental cell line. Compare these levels to a sensitive, positive control cell line. |
| Modulate Drug Efflux | Co-incubate cells with known MDR inhibitors, such as verapamil or cyclosporin A, to determine if drug efflux is a contributing factor. |
| Optimize Dosing Strategy | Conduct a dose-response and time-course experiment to identify the optimal concentration and duration of this compound treatment for your specific cell line. |
Issue 2: Development of Acquired Resistance In Vitro
Potential Causes:
-
Downregulation of CRBN: Prolonged exposure to this compound can lead to the selection of cell populations with reduced CRBN expression.[3]
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating pro-survival signaling pathways that are independent of CRBN, such as the MEK/ERK and Wnt/β-catenin pathways.[4][5]
-
Mutations in CRBN or Downstream Effectors: Genetic alterations in the components of the E3 ligase complex or its substrates can prevent the degradation of target proteins.
Suggested Solutions:
| Solution | Detailed Protocol |
| Combination Therapy | Investigate the synergistic effects of this compound with inhibitors of known resistance pathways. For example, combine with a MEK inhibitor like Selumetinib or a proteasome inhibitor such as Bortezomib. |
| Metabolic Supplementation | In multiple myeloma models, decreased glycine levels have been associated with pomalidomide resistance. Supplementing the culture media with exogenous glycine may resensitize cells. |
| Sequential Treatment | Alternate or sequence treatment with other cytotoxic agents that have different mechanisms of action to prevent the emergence of a resistant population. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a derivative of pomalidomide and functions as a ligand for the Cereblon (CRBN) protein. CRBN is a component of the Cullin-4 E3 ubiquitin ligase complex. By binding to CRBN, this compound facilitates the recruitment of neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors is a key driver of the anti-proliferative and immunomodulatory effects observed with this class of compounds.
References
- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Background of Resistance to Current Standards of Care in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-5-O-CH3 off-target effects and how to mitigate them
Welcome to the technical support center for Pomalidomide-5-O-CH3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Pomalidomide?
A1: this compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug (IMiD). It is specifically designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] Like its parent compound, it binds to CRBN, which is a key component of the CRL4-CRBN E3 ligase complex. This binding event can be harnessed to induce the degradation of specific target proteins when this compound is incorporated into a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that link a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
Q2: What are the known off-target effects of the parent compound, Pomalidomide?
A2: Pomalidomide, as a molecular glue, induces the degradation of so-called "neosubstrates" by altering the substrate specificity of CRBN. The intended targets in a therapeutic context are often the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). However, a significant off-target effect, particularly relevant in the context of PROTACs, is the degradation of various zinc-finger (ZF) proteins.[2] This occurs because the pomalidomide moiety within a PROTAC can still independently recruit these ZF proteins to CRBN, leading to their unintended degradation.[2]
Q3: How does the 5-O-CH3 modification on Pomalidomide help in mitigating off-target effects?
A3: Modifications at the C5 position of the pomalidomide phthalimide ring, such as the methoxy group (-O-CH3) in this compound, are a key strategy to reduce the off-target degradation of zinc-finger proteins.[2] By attaching the PROTAC linker at this position, it is possible to create degraders with enhanced potency and, critically, minimal off-target effects on ZF proteins. The modification can sterically hinder the binding of endogenous ZF proteins to the CRBN-ligand complex, thus improving the selectivity of the PROTAC for its intended target.
Q4: What are essential negative controls when using a this compound-based PROTAC?
A4: To ensure the observed protein degradation is specific to your target and dependent on the PROTAC mechanism, several negative controls are crucial:
-
Inactive Epimer Control: Synthesize a PROTAC using an inactive epimer of this compound that does not bind to CRBN. This control helps to confirm that the degradation is CRBN-dependent.
-
Non-binding Target Ligand Control: Create a PROTAC with a ligand that is structurally similar to your target-binding ligand but does not bind to the target protein. This verifies that the effect is dependent on target engagement.
-
Combined Inactive Control: A PROTAC where both the CRBN ligand and the target ligand are inactive is the most rigorous negative control. This confirms that the degradation is dependent on the formation of a ternary complex (Target Protein : PROTAC : CRBN).
-
CRBN Knockout/Knockdown Cells: Perform the experiment in cells where CRBN has been knocked out or knocked down to demonstrate that the degradation is mediated by CRBN.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Degradation of a known zinc-finger protein (e.g., ZFP91) is observed alongside target degradation. | The this compound moiety is still inducing off-target neosubstrate degradation. | 1. Titrate the PROTAC: Use the lowest effective concentration to minimize off-target effects. 2. Perform Proteomics: Conduct unbiased mass spectrometry-based proteomics to identify the full spectrum of degraded proteins. 3. Further Ligand Modification: If off-target degradation is significant and problematic, consider further modifications to the pomalidomide scaffold. |
| The "Hook Effect" is observed (reduced degradation at high PROTAC concentrations). | Formation of unproductive binary complexes (Target:PROTAC and PROTAC:CRBN) at high concentrations. | This is a known characteristic of PROTACs. Perform a full dose-response curve to identify the optimal concentration range for effective degradation. |
| No target degradation is observed. | 1. Poor cell permeability of the PROTAC. 2. Low expression levels of CRBN in the cell line. 3. Inefficient ternary complex formation. 4. Incorrect linker length or attachment point on the target ligand. | 1. Assess cell permeability using analytical methods. 2. Confirm CRBN expression by Western blot. 3. Perform biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. 4. Synthesize a small library of PROTACs with different linker lengths and attachment points. |
| Increased expression of the target protein is observed. | This could be a compensatory cellular response to the degradation of the target protein or an off-target effect on a regulatory protein. | 1. Perform a time-course experiment to monitor protein levels over a longer period. 2. Investigate the transcriptional regulation of your target protein (e.g., via qPCR) in response to PROTAC treatment. 3. Use proteomics to identify other affected proteins that might be part of a feedback loop. |
Data Presentation
Table 1: Comparative Binding Affinities of IMiDs to CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | |
| Lenalidomide | ~178 - 640 nM | Competitive Titration | |
| Thalidomide | ~250 nM | Competitive Titration |
Note: While specific binding affinity data for this compound is not widely published, its utility is based on the high-affinity interaction of its parent molecule, Pomalidomide, with CRBN.
Experimental Protocols & Methodologies
Protocol 1: Global Proteomics to Identify Off-Target Effects
This workflow provides an unbiased method to identify all proteins degraded by a this compound-based PROTAC.
-
Sample Preparation:
-
Treat a large batch of cells (e.g., in 10 cm dishes) with the PROTAC at a concentration that gives maximal target degradation (e.g., 10x DC50) and a vehicle control (e.g., DMSO).
-
Perform at least three biological replicates for each condition.
-
-
Lysis and Digestion:
-
Lyse the cells and quantify the protein content.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling (Optional, for multiplexing):
-
Label the peptide samples with tandem mass tags (TMT) to enable multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Protocol 2: Western Blotting for Target and Off-Target Validation
This is a standard method to validate the degradation of the target protein and suspected off-target proteins.
-
Cell Lysis: Lyse PROTAC- and vehicle-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein (or a potential off-target protein) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or Tubulin).
-
Visualizations
Caption: this compound PROTAC mechanism.
Caption: Workflow for mitigating off-target effects.
References
Technical Support Center: Overcoming Resistance to Pomalidomide-5-O-CH3 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pomalidomide-5-O-CH3-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from Pomalidomide?
This compound is a chemical derivative of pomalidomide, an immunomodulatory drug. In the context of cancer research, it is primarily used as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The methoxy group (-O-CH3) at the 5-position of the phthalimide ring serves as a stable attachment point for a linker, which in turn is connected to a ligand for a specific target protein. This entire bifunctional molecule is known as a PROTAC (Proteolysis Targeting Chimera).
While pomalidomide itself has anti-cancer activity by inducing the degradation of specific neosubstrates (like IKZF1 and IKZF3), this compound functions to hijack the CRBN E3 ligase and direct it towards a new protein of interest for degradation.[2][] Modifications at the C5 position have also been shown to be crucial for reducing the off-target degradation of endogenous zinc-finger proteins, which is a common challenge with pomalidomide-based PROTACs.[4][5]
2. What is the mechanism of action for a this compound-based PROTAC?
The PROTAC leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The mechanism involves several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via the target ligand) and the CRBN E3 ligase (via the this compound moiety), forming a "ternary complex".
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade more target protein molecules.
Caption: Mechanism of this compound PROTAC action.
3. What are the primary mechanisms of resistance to this compound-based PROTACs?
Resistance can emerge through various mechanisms that disrupt the PROTAC's ability to induce target degradation. These can be broadly categorized as:
-
Alterations in the E3 Ligase:
-
CRBN Mutations: Point mutations, particularly within the pomalidomide-binding pocket (e.g., W386A, H397Y), can completely abolish PROTAC binding and activity.
-
Decreased CRBN Expression: Downregulation of CRBN protein levels, through genetic loss or other mechanisms, reduces the availability of the E3 ligase for the PROTAC.
-
-
Alterations in the Target Protein:
-
Target Mutations: Mutations in the target protein can prevent the PROTAC's target-binding ligand from docking effectively.
-
Target Upregulation: The cell may compensate for protein degradation by increasing the transcription and translation of the target protein, overwhelming the PROTAC's capacity.
-
-
Impaired Ubiquitin-Proteasome System: Mutations or functional impairment of components of the ubiquitin-conjugating machinery or the proteasome itself can prevent the degradation of the ubiquitinated target.
-
Drug Efflux: Increased expression of multidrug resistance pumps can reduce the intracellular concentration of the PROTAC.
Caption: Key mechanisms of resistance to CRBN-based PROTACs.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based PROTACs.
| Problem | Possible Causes | Recommended Solutions |
| 1. Low or no degradation of the target protein. | A. Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane. | 1. Optimize Linker: Modify the linker to improve physicochemical properties (e.g., by incorporating PEG motifs to increase solubility). 2. Permeability Assays: Perform a Caco-2 cell permeability assay to quantify cell entry. |
| B. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target and CRBN together. | 1. Biophysical Assays: Use assays like TR-FRET, SPR, or ITC to confirm ternary complex formation in vitro. 2. Modify Linker: Systematically vary the linker length and attachment points to find an optimal geometry for the ternary complex. | |
| C. Low E3 Ligase Expression: The target cell line may have low endogenous levels of CRBN. | 1. Confirm Expression: Check CRBN protein levels in your cell line via Western blot. 2. Select Different Cell Line: Choose a cell line known to have robust CRBN expression. | |
| D. PROTAC Instability: The compound may be unstable in the cell culture medium. | 1. Stability Assay: Assess the stability of your PROTAC in media over the time course of your experiment using LC-MS. | |
| 2. The "Hook Effect" is observed (degradation decreases at high PROTAC concentrations). | A. Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) instead of the productive ternary complex. | 1. Wide Dose-Response: Perform a dose-response experiment over a broad concentration range (e.g., pM to µM) to identify the optimal degradation concentration. 2. Lower Concentrations: Use lower concentrations of the PROTAC to favor ternary complex formation. |
| 3. Significant off-target protein degradation is observed. | A. Inherent Pomalidomide Activity: The pomalidomide moiety itself can recruit and degrade endogenous zinc-finger proteins (e.g., IKZF1, IKZF3). | 1. Modify Pomalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide ring can sterically hinder the binding of off-target zinc finger proteins. 2. Quantitative Proteomics: Use mass spectrometry-based proteomics to get a global view of on- and off-target effects. |
| B. Non-selective Target Ligand: The ligand for your protein of interest may bind to other proteins. | 1. Optimize Target Binder: Use a more selective and high-affinity ligand for your target protein. |
Quantitative Data Summary
The efficacy of a PROTAC is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Resistance is often reflected by an increase in the DC50 or a decrease in the Dmax.
Table 1: Efficacy of Pomalidomide-Based PROTACs in Sensitive vs. Resistant Cancer Cell Lines
| PROTAC | Target | Cell Line | Resistance Mechanism | DC50 / IC50 (Sensitive) | DC50 / IC50 (Resistant) | Fold Resistance | Reference |
| ARV-825 | BRD4 | MM.1S | Lenalidomide Resistance (Low CRBN) | ~5 nM (IC50) | >1000 nM (IC50) | >200 | |
| dBET6 | BRD4 | KBM7 | Not specified | ~10 nM (EC50) | Not Applicable | N/A | |
| Compound 16 | EGFR | A549 | Not Applicable | 0.10 µM (IC50 vs EGFRwt) | 4.02 µM (IC50 vs EGFRT790M) | 40.2 |
Note: Data represents examples of pomalidomide-based PROTACs. Specific values for a this compound-based PROTAC will depend on the linker and target ligand.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply chemiluminescence reagent.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Quantitative Proteomics for On- and Off-Target Analysis
This protocol provides a global, unbiased view of protein changes following PROTAC treatment.
-
Materials:
-
Tandem Mass Tag (TMT) labeling reagents
-
Cell culture and PROTAC treatment reagents (as above)
-
Lysis buffer, DTT, iodoacetamide, trypsin
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
-
-
Procedure:
-
Sample Preparation: Culture and treat cells with the PROTAC and DMSO control as in Protocol 1. Harvest and lyse the cells.
-
Protein Digestion: Quantify protein, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Sample Pooling & Fractionation: Combine the labeled samples and fractionate the pooled peptides using high-pH reversed-phase HPLC.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions. Identify proteins that are significantly downregulated (on-target and off-targets) or upregulated (compensatory mechanisms).
-
References
Pomalidomide-5-O-CH3 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, handling, and troubleshooting of experiments involving Pomalidomide-5-O-CH3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of pomalidomide. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Its primary use is in the development of Proteolysis Targeting Chimeras (PROTACs), where it is connected to a ligand for a target protein via a linker.[1] This allows for the targeted degradation of specific proteins within a cell.[3]
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed, light-protected container at -20°C. For short-term storage, such as during experimental use, the compound can be kept at 2-8°C. If in solution, it should be stored at -80°C. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.[4]
Q3: How should I handle this compound in the laboratory?
A3: this compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn. Avoid inhalation of dust or contact with skin and eyes. If the compound is in powder form, use appropriate tools to prevent aerosolization.
Q4: What solvents are suitable for dissolving this compound?
A4: Pomalidomide, the parent compound, has low solubility in aqueous solutions. This compound is expected to have similar properties. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used to prepare stock solutions. For aqueous buffers, it may be necessary to use a co-solvent or to test solubility at the desired concentration.
Q5: What are the likely degradation pathways for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions. Prepare fresh stock solutions. Perform a stability check of the compound under your experimental conditions using HPLC. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Poor solubility in aqueous buffer | The compound has low aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO) if your experiment allows. Use a sonicator to aid dissolution. Prepare a more dilute solution. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Compare the chromatogram to a freshly prepared standard. Identify potential degradation products by conducting forced degradation studies (see experimental protocols below). |
| Contamination of the sample or solvent. | Use fresh, high-purity solvents and properly cleaned equipment. | |
| Low cellular activity | The compound has degraded. | Prepare fresh solutions from a properly stored solid sample. |
| The compound has low cell permeability. | Consider using a different cell line or permeabilization method if appropriate for your assay. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid | -20°C | Long-term (> 6 months) | Tightly sealed, amber vial | Protect from light and moisture. |
| Solid | 2-8°C | Short-term (< 6 months) | Tightly sealed, amber vial | Protect from light and moisture. |
| In Solution (e.g., DMSO) | -80°C | Long-term | Tightly sealed vial | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Summary of Pomalidomide Forced Degradation Studies (Extrapolated for this compound)
| Stress Condition | Reagents and Conditions | Potential Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 minutes | Degradation is likely, primarily through hydrolysis of the imide bonds. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes | Significant degradation is expected due to the lability of the imide rings in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | The molecule may be susceptible to oxidation, potentially at the aromatic amine or other electron-rich positions. |
| Thermal Degradation | 60°C | Degradation may occur, especially over extended periods. |
| Photodegradation | Exposure to UV light | The compound may show sensitivity to light, leading to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradants and assess the stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all samples (including a control of the untreated stock solution) by RP-HPLC. A suitable starting method could be a C18 column with a mobile phase of phosphate buffer and methanol in a 60:40 ratio, with UV detection at 228 nm.
Mandatory Visualizations
Caption: Experimental workflow for this compound.
Caption: Potential degradation pathways of this compound.
References
Interpreting unexpected results from Pomalidomide-5-O-CH3 experiments
Welcome to the technical support center for Pomalidomide-5-O-CH3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving this Pomalidomide derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Pomalidomide?
This compound is a derivative of Pomalidomide, an immunomodulatory drug. Like its parent compound, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. The key difference is the addition of a methoxy group (-O-CH3) at the 5th position of the phthalimide ring. This modification is often introduced to create a versatile chemical handle for conjugating the Pomalidomide moiety to other molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. While this modification is primarily for synthetic purposes, it may subtly influence the compound's binding affinity, solubility, and metabolic stability compared to Pomalidomide.
Q2: What is the primary application of this compound in research?
This compound is predominantly used as a CRBN-recruiting ligand in the design and synthesis of PROTACs[1]. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, the this compound portion of the PROTAC binds to CRBN, while another part of the molecule binds to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
Q3: What are the expected downstream effects of successful CRBN engagement by a this compound-based PROTAC?
Successful engagement of CRBN by a this compound-based PROTAC is expected to lead to the degradation of the targeted protein. As a secondary effect, similar to Pomalidomide, it may also lead to the degradation of endogenous neosubstrates of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2][3]. The degradation of these transcription factors can result in immunomodulatory effects, including T-cell co-stimulation.
Q4: Are there known off-target effects associated with Pomalidomide derivatives?
Yes, Pomalidomide and its derivatives can induce the degradation of a range of endogenous C2H2 zinc finger proteins beyond Ikaros and Aiolos, which can be considered off-target effects depending on the research context. When using a this compound-based PROTAC, it is crucial to assess the degradation of known Pomalidomide neosubstrates to distinguish between the targeted effect of the PROTAC and the inherent activity of the CRBN ligand.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound, particularly in the context of PROTACs.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No degradation of the target protein. | 1. Ineffective Ternary Complex Formation: The PROTAC may not be able to simultaneously bind CRBN and the target protein effectively. | - Optimize Linker: The length and composition of the linker connecting this compound to the target ligand are critical. Synthesize and test PROTACs with different linkers. - Confirm Binary Engagement: Independently verify that the this compound moiety binds to CRBN and the target ligand binds to its protein of interest using techniques like Cellular Thermal Shift Assay (CETSA) or Co-Immunoprecipitation. |
| 2. Low Compound Stability or Solubility: Pomalidomide and its derivatives have low aqueous solubility. The compound may be precipitating out of the cell culture medium. | - Check Solubility: Visually inspect the media for precipitate after adding the compound. - Prepare Fresh Solutions: Always use freshly prepared stock solutions in an appropriate solvent like DMSO. - Optimize Formulation: Consider using solubility enhancers like cyclodextrins. | |
| 3. Low CRBN Expression: The cell line used may have low endogenous levels of CRBN, limiting the PROTAC's efficacy. | - Assess CRBN Levels: Perform a western blot to quantify CRBN expression in your cell line and compare it to other commonly used lines. - Use a Different Cell Line: If CRBN expression is low, consider switching to a cell line with higher expression. | |
| Degradation of Ikaros/Aiolos but not the target protein. | 1. PROTAC Acting Only as a CRBN Ligand: The PROTAC is successfully engaging CRBN but failing to recruit the target protein. | - Confirm Target Engagement: Use a target engagement assay (e.g., CETSA) to ensure the target-binding portion of your PROTAC is active in cells. - Re-evaluate PROTAC Design: The linker or the target ligand may be preventing the formation of a productive ternary complex. |
| High levels of cytotoxicity unrelated to target degradation. | 1. Off-Target Effects: The PROTAC may be causing toxicity through mechanisms other than the degradation of the intended target. | - Perform Dose-Response Cytotoxicity Assays: Determine the concentration at which the PROTAC becomes toxic and compare it to the concentration required for target degradation. - Use a Negative Control PROTAC: Synthesize a version of the PROTAC with an inactive target ligand to assess toxicity independent of target binding. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). | |
| Inconsistent results between experiments. | 1. Compound Instability: The compound may be degrading in the cell culture medium over time. | - Prepare Fresh Dilutions: Make fresh dilutions of the compound from a frozen stock for each experiment. - Minimize Exposure to Light and Heat: Protect stock solutions from prolonged exposure to light and elevated temperatures. |
| 2. Cell Passage Number: The characteristics of the cell line, including protein expression levels, can change with high passage numbers. | - Use Low Passage Number Cells: Maintain a consistent and low passage number for your cell lines. |
Data Presentation
Table 1: Comparative Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~178 - 640 nM | Isothermal Titration Calorimetry |
| Thalidomide | ~250 nM | Competitive Titration |
Note: While specific binding affinity data for this compound is not publicly available, it is expected to have a high affinity for CRBN, similar to its parent compound, Pomalidomide.
Table 2: Degradation Potency of Pomalidomide and a Derivative
| Compound | Target | DC50 | Dmax | Cell Line |
| Pomalidomide | Aiolos | 8.7 nM | >95% | MM-1S |
| Compound 19 (methyl derivative) | Aiolos | 120 nM | 85% | MM-1S |
This table, adapted from a study on Pomalidomide derivatives, illustrates how modifications to the Pomalidomide scaffold can impact degradation potency.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein and known CRBN neosubstrates (Ikaros, Aiolos) following treatment with a this compound-based PROTAC.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound-based PROTAC and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, Ikaros, Aiolos, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To determine if the this compound-based PROTAC induces the formation of a ternary complex between the target protein and CRBN.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted samples by western blotting using antibodies against the target protein and CRBN to detect the presence of the ternary complex.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Troubleshooting workflow for no target degradation.
References
Technical Support Center: Pomalidomide-5-O-CH3 and Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pomalidomide-5-O-CH3 as a Cereblon (CRBN) E3 ligase ligand in the formation of ternary complexes for targeted protein degradation.
Troubleshooting Guides
Issue 1: Atypical (Bell-Shaped) Dose-Response Curve Observed in Degradation Assays
Question: I'm observing a bell-shaped dose-response curve in my protein degradation experiment using a PROTAC containing this compound. The degradation of my target protein is potent at lower concentrations but decreases at higher concentrations. What is happening and how can I address this?
Answer: This phenomenon is a classic indicator of the "hook effect" in PROTAC-mediated degradation. At optimal concentrations, your PROTAC efficiently forms a ternary complex (Target Protein : PROTAC : CRBN), leading to target ubiquitination and degradation. However, at excessively high concentrations, the PROTAC can independently bind to the target protein and CRBN, forming non-productive binary complexes (Target Protein : PROTAC and PROTAC : CRBN). These binary complexes sequester the components needed for the productive ternary complex, thus reducing the overall degradation of the target protein.
Troubleshooting Steps:
-
Extend the Dose-Response Range: To fully characterize the hook effect, it is crucial to test a wider range of PROTAC concentrations, especially at the lower end. We recommend using a half-log dilution series over at least 8-10 concentrations to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Biophysical Confirmation of Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, TR-FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations. This will help correlate the observed decrease in degradation with a reduction in ternary complex formation.
-
Time-Course Experiment: Perform a time-course degradation experiment (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher concentration where the hook effect is observed. This can provide insights into the kinetics of ternary complex formation and subsequent protein degradation.
Issue 2: Weak or No Target Degradation Observed
Question: My PROTAC incorporating this compound is showing weak or no degradation of my target protein, even at concentrations where I expect to see activity. What are the potential causes and how can I troubleshoot this?
Answer: Weak or no degradation can stem from several factors, including testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental setup.
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is possible that the optimal concentration for degradation is much lower than initially tested. Your current concentrations might be on the right side of the bell curve, in the hook effect region. Test a much wider range of concentrations, including those in the low nanomolar or even picomolar range.
-
Verify Target and E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of both the target protein and the CRBN E3 ligase. This can be confirmed by Western Blotting or qPCR.
-
Assess Cell Permeability: Poor cell permeability of the PROTAC can lead to insufficient intracellular concentrations to drive ternary complex formation. Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to evaluate this.
-
Confirm Binary Engagement: Before expecting ternary complex formation, it's essential to confirm that your PROTAC can bind to both the target protein and CRBN independently. This can be assessed using biophysical assays like SPR or ITC.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
A1: this compound is a derivative of pomalidomide, which is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] In a PROTAC, this compound serves as the "hook" that recruits the CRBN E3 ligase to the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Q2: What is the "hook effect" and why is it important in the context of this compound based PROTACs?
A2: The hook effect describes the paradoxical decrease in PROTAC efficacy at high concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of inactive binary complexes with either the target protein or the E3 ligase, which outcompete the formation of the productive ternary complex. Understanding the hook effect is critical for determining the optimal therapeutic window for a PROTAC.
Q3: How does the binding affinity of this compound to CRBN affect PROTAC performance?
Q4: What is cooperativity in ternary complex formation and how does it relate to the hook effect?
A4: Cooperativity (α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other. Positive cooperativity (α > 1) means that the formation of the binary complex (e.g., PROTAC:CRBN) increases the affinity for the target protein, leading to a more stable ternary complex. High positive cooperativity can help to mitigate the hook effect by favoring the formation of the ternary complex over the binary complexes, even at higher PROTAC concentrations.[5]
Quantitative Data
Disclaimer: The following quantitative data is for the parent molecule, Pomalidomide. The binding affinities and cooperativity of PROTACs containing this compound may vary depending on the specific target protein, linker, and experimental conditions.
Table 1: Binding Affinities of Pomalidomide to CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration |
Experimental Protocols
Protocol 1: AlphaLISA for Ternary Complex Formation
This protocol outlines the general steps for detecting the formation of a ternary complex using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
Objective: To quantify the formation of the Target Protein : PROTAC : CRBN ternary complex.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged CRBN complex (e.g., FLAG- and 6xHis-tagged)
-
PROTAC containing this compound
-
AlphaLISA Acceptor beads (e.g., anti-GST)
-
AlphaLISA Donor beads (e.g., anti-FLAG)
-
AlphaLISA Assay Buffer
-
384-well AlphaPlate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer. Prepare solutions of the tagged target protein and the tagged CRBN complex in the same buffer.
-
Assay Plate Setup: In a 384-well AlphaPlate, add the target protein, CRBN complex, and PROTAC dilutions. Include control wells with no PROTAC and no proteins.
-
Incubation for Complex Formation: Incubate the plate for 60-90 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor beads and Donor beads to all wells.
-
Incubation in the Dark: Incubate the plate in the dark for 60 minutes at room temperature to allow for bead-complex association.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general workflow for a TR-FRET assay to monitor ternary complex formation.
Objective: To measure the proximity of the target protein and CRBN induced by the PROTAC.
Materials:
-
Recombinant GST-tagged target protein
-
Recombinant His-tagged CRBN-DDB1 complex
-
PROTAC containing this compound
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor)
-
TR-FRET assay buffer
-
Low-volume 384-well black assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in TR-FRET assay buffer. Prepare solutions of the proteins and antibodies in the same buffer.
-
Assay Plate Setup: Add the PROTAC dilutions or DMSO (vehicle control) to the wells of the assay plate.
-
Addition of Target Protein and Donor: Add a mixture of the GST-tagged target protein and the Tb-anti-GST antibody to the wells. Incubate for 30 minutes at room temperature.
-
Addition of E3 Ligase and Acceptor: Add a mixture of the His-tagged CRBN-DDB1 complex and the AF488-anti-His antibody to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a period determined by optimization (e.g., 180 minutes).
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (e.g., 520 nm / 490 nm). Plot the ratio against the PROTAC concentration to observe the dose-dependent formation of the ternary complex and any potential hook effect.
Visualizations
Caption: Pomalidomide-PROTAC Signaling Pathway.
Caption: Experimental Workflow for Hook Effect Investigation.
Caption: Logical Diagram of the Hook Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pomalidomide vs. Pomalidomide-5-O-CH3: A Comparative Analysis for Researchers
In the landscape of targeted protein degradation and immunomodulatory drugs, pomalidomide has established itself as a cornerstone therapeutic. A derivative of this potent molecule, Pomalidomide-5-O-CH3, has emerged as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of these two molecules, focusing on their activity, mechanism of action, and applications in research and drug development.
Core Functional Comparison: Therapeutic Agent vs. PROTAC Building Block
The primary distinction between pomalidomide and this compound lies in their intended application. Pomalidomide is an immunomodulatory drug (IMiD) with proven anti-cancer and anti-inflammatory properties.[1] In contrast, this compound is a functionalized derivative designed specifically as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) in the synthesis of PROTACs.[2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
While both molecules target CRBN, this compound's activity is primarily as a component of a larger PROTAC molecule, whereas pomalidomide exerts its therapeutic effects directly.
Quantitative Data Summary
Direct comparative studies on the biological activity of Pomalidomide and this compound are not extensively available in public literature. However, quantitative data for Pomalidomide's interaction with its primary target, Cereblon (CRBN), has been reported.
| Parameter | Pomalidomide | This compound | Reference |
| Binding Affinity (Kd) to CRBN | ~157 nM | Not Publicly Available | [4][5] |
| IC50 (CRBN Binding) | ~1.2 µM - 3 µM | Not Publicly Available | |
| TNF-α Release Inhibition (IC50) | 13 nM | Not Applicable |
Note: While specific binding affinity data for this compound is not available, its function as a CRBN ligand in PROTACs presupposes a high-affinity interaction. The 5-methoxy modification is introduced to provide a synthetic handle for linker attachment without significantly disrupting the core interaction with CRBN.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both pomalidomide and this compound leverage the cell's natural protein disposal machinery by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.
Pomalidomide's Mechanism: Upon binding to CRBN, pomalidomide alters the substrate specificity of the E3 ligase complex. This "hijacking" leads to the recruitment of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are then ubiquitinated and targeted for proteasomal degradation. The degradation of these transcription factors is central to pomalidomide's anti-myeloma and immunomodulatory effects.
This compound in PROTACs: this compound acts as the CRBN-recruiting moiety of a PROTAC. The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). By bringing the POI and the CRBN E3 ligase complex into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.
Experimental Protocols
Synthesis of Pomalidomide Derivatives
The synthesis of pomalidomide and its derivatives, including those functionalized for PROTAC development, often involves the condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione. For this compound, a key starting material would be a 5-methoxy-substituted phthalic anhydride derivative.
General Synthetic Workflow:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol Outline:
-
Cell Treatment: Treat cells with the compound of interest (e.g., Pomalidomide) or a vehicle control.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate aggregated, denatured proteins from the soluble fraction.
-
Protein Quantification: Quantify the amount of the target protein (CRBN) remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
AlphaScreen Assay for Binding Affinity
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions. It can be adapted to a competition format to determine the binding affinity of a compound.
Experimental Protocol Outline (Competition Assay):
-
Reagents: Biotinylated CRBN, streptavidin-coated donor beads, an antibody against a tag on CRBN (e.g., GST) conjugated to acceptor beads, and the test compound (Pomalidomide or this compound).
-
Assay Setup: In a microplate, combine the biotinylated CRBN, the tagged CRBN antibody, and varying concentrations of the test compound.
-
Bead Addition: Add the streptavidin-donor beads and antibody-acceptor beads.
-
Incubation: Incubate to allow for binding and competition.
-
Signal Detection: In the absence of a competitor, the donor and acceptor beads are brought into proximity through their interaction with CRBN, generating a signal. The test compound competes for binding to CRBN, disrupting this proximity and causing a decrease in the signal.
-
Data Analysis: Plot the signal intensity against the concentration of the test compound to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
Conclusion
Pomalidomide and this compound, while structurally related and sharing a common target in Cereblon, serve distinct yet complementary roles in drug discovery and development. Pomalidomide is a clinically approved therapeutic that functions by redirecting the E3 ligase activity of CRBN to degrade specific neo-substrates. This compound, on the other hand, is a key chemical tool that enables the construction of PROTACs, a rapidly expanding class of therapeutics designed to degrade a wide range of proteins of interest. Understanding the specific activities and applications of each molecule is crucial for researchers working at the forefront of targeted protein degradation and immunomodulatory therapies.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Pomalidomide-5-O-CH3 and Other Immunomodulatory Imide Drugs (IMiDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide-5-O-CH3 with other key immunomodulatory imide drugs (IMiDs), including Pomalidomide, Lenalidomide, and Thalidomide. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
This compound is a derivative of Pomalidomide, designed as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit CRBN to a target protein, leading to the target's degradation.[1] While specific quantitative bioactivity data for this compound is not extensively available in public literature, its performance is predicated on the well-established activity of its parent compound, Pomalidomide. This guide will therefore focus on comparing the performance of the parent IMiDs.
Mechanism of Action: A Shared Pathway
The therapeutic and immunomodulatory effects of IMiDs are primarily mediated through their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.[4] Key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory activities of these drugs.[5]
Quantitative Performance Comparison
The following tables summarize key quantitative data for Pomalidomide, Lenalidomide, and Thalidomide, focusing on their binding affinity to CRBN, anti-proliferative activity in multiple myeloma cells, and immunomodulatory effects.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Lenalidomide | ~178 - 640 nM | ~1.5 - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Thalidomide | ~250 nM | Not consistently reported | Competitive Titration |
Data compiled from multiple sources. Experimental conditions may vary. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to Lenalidomide and Thalidomide.
Table 2: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 |
| Pomalidomide | DAUDI | ~0.4 µM (decreased viability to 80%) |
| Lenalidomide | DAUDI | Maintained ~70% viability across concentrations |
| Thalidomide | Not specified | Generally less potent than Pomalidomide and Lenalidomide |
Data from a study on Epstein-Barr Virus reactivation. Direct comparative IC50 values for proliferation are not always the primary endpoint in such studies.
Table 3: Immunomodulatory Activity
| Compound | Assay | IC50 |
| Pomalidomide | Inhibition of T regulatory cell expansion | ~1 µM |
| Lenalidomide | Inhibition of T regulatory cell expansion | ~10 µM |
| Thalidomide | Inhibition of T regulatory cell expansion | No effect up to 200 µM |
This data highlights the significantly greater potency of Pomalidomide in this specific immunomodulatory assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cereblon (CRBN) Binding Assay (Isothermal Titration Calorimetry - ITC)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The IMiD target CRBN determines HSP90 activity toward transmembrane proteins essential in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Pomalidomide Resistance: A Comparative Analysis of Next-Generation Cereblon Modulators
For Immediate Release
In the landscape of multiple myeloma treatment, the emergence of resistance to immunomodulatory drugs (IMiDs) like pomalidomide presents a significant clinical challenge. Researchers are actively exploring novel strategies to overcome this resistance, primarily focusing on the development of next-generation compounds that can effectively target the E3 ubiquitin ligase cereblon (CRBN), even in resistant cellular contexts. This guide provides a comparative overview of the efficacy of such novel approaches, with a focus on structural analogs of pomalidomide, and discusses the potential of compounds like Pomalidomide-5-O-CH3 in this evolving therapeutic area.
Pomalidomide exerts its anti-myeloma effects by binding to CRBN, a key component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event induces the degradation of specific target proteins, known as neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to downstream anti-proliferative and immunomodulatory effects. However, resistance to pomalidomide can arise through various mechanisms, most commonly through the downregulation of CRBN expression or mutations in the CRBN gene, which prevent effective drug binding.
This compound is a chemical derivative of pomalidomide, featuring a methoxy group at the 5th position of the phthalimide ring. While specific efficacy data for this compound in pomalidomide-resistant cell lines is not yet publicly available, its structural modification represents a key strategy employed in the development of next-generation CRBN modulators designed to overcome resistance. Such modifications can enhance binding affinity to CRBN or alter the conformation of the drug-CRBN complex to restore neosubstrate degradation.
Comparative Efficacy of Pomalidomide and a Next-Generation CRBN Modulator
To illustrate the potential of this strategy, we present a comparison between pomalidomide and iberdomide (CC-220), a more potent, next-generation CRBN E3 ligase modulator (CELMoD), in pomalidomide-resistant multiple myeloma cell lines. Iberdomide has demonstrated the ability to overcome pomalidomide resistance, providing a valuable benchmark for the development of new analogs.
| Cell Line | Compound | IC50 (μM) - Proliferation | Apoptosis (% of Control) | Neosubstrate Degradation (Aiolos) |
| MM1.S (Pomalidomide-Sensitive) | Pomalidomide | ~0.1 | Significant Induction | Yes |
| Iberdomide | <0.01 | Greater induction than Pomalidomide | More rapid and profound than Pomalidomide | |
| MM1.S/PR (Pomalidomide-Resistant) | Pomalidomide | >10 | Minimal Induction | No |
| Iberdomide | ~0.1 | Significant Induction | Yes | |
| KMS12BM (Pomalidomide-Sensitive) | Pomalidomide | ~0.1 | Significant Induction | Yes |
| Iberdomide | <0.01 | Greater induction than Pomalidomide | More rapid and profound than Pomalidomide | |
| KMS12BM/PR (Pomalidomide-Resistant) | Pomalidomide | >10 | Minimal Induction | No |
| Iberdomide | ~0.1 | Significant Induction | Yes |
Note: The data presented above is a synthesized representation from multiple studies on iberdomide and pomalidomide. Exact values can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
A Head-to-Head Comparison of Pomalidomide-5-O-CH3 and Thalidomide Analogs for Researchers
A comprehensive analysis for researchers, scientists, and drug development professionals of the comparative performance of Pomalidomide-5-O-CH3 and key thalidomide analogs, supported by experimental data and detailed protocols.
This guide provides a detailed, data-driven comparison of this compound and its parent compound, Pomalidomide, alongside the broader class of Thalidomide analogs, including Lenalidomide and Thalidomide itself. These immunomodulatory drugs (IMiDs) are pivotal in the treatment of various cancers, particularly multiple myeloma, and function by modulating the activity of the E3 ubiquitin ligase Cereblon (CRBN). This guide will delve into their mechanisms of action, comparative efficacy based on quantitative experimental data, and provide detailed protocols for key assays.
Mechanism of Action: A Shared Target with Varying Potency
Thalidomide and its analogs exert their therapeutic effects primarily by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][3] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[2][3] The degradation of these factors leads to downstream anti-proliferative and immunomodulatory effects.
Pomalidomide is a more potent analog of Thalidomide, and this compound is a derivative of Pomalidomide. This compound is primarily utilized as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. The core function of this compound in this context is to bind to CRBN, acting as the E3 ligase-recruiting component of the PROTAC.
Quantitative Performance Comparison
The efficacy of these compounds can be quantitatively compared through their binding affinity to CRBN and their ability to inhibit inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
Cereblon (CRBN) Binding Affinity
The binding affinity to CRBN is a critical determinant of the potency of these molecules. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | Dissociation Constant (Kd) to CRBN |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
| This compound | Data not publicly available; expected to be comparable to Pomalidomide. |
As evidenced by the data, both Lenalidomide and Pomalidomide exhibit a higher binding affinity for CRBN compared to Thalidomide, with Pomalidomide being the most potent binder among the three. While a specific Kd value for this compound is not available in the public domain, its structural similarity to Pomalidomide and its function as a CRBN ligand in PROTACs suggest a comparable high-affinity interaction.
TNF-α Inhibition
The inhibition of TNF-α production is a key immunomodulatory effect of these compounds. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of this inhibition.
| Compound | TNF-α Inhibition (IC50) |
| Thalidomide | Less potent than its analogs. |
| Lenalidomide | More potent than Thalidomide. |
| Pomalidomide | 13 nM |
| This compound | Data not publicly available. |
Pomalidomide is a highly potent inhibitor of TNF-α production. While direct IC50 values for Thalidomide and Lenalidomide from a comparative assay are not consistently reported, it is well-established that Pomalidomide is significantly more potent than both. The TNF-α inhibitory activity of this compound has not been specifically reported.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity of a test compound to CRBN in a competitive binding format.
Materials:
-
Test compound (e.g., this compound)
-
Fluorescently labeled thalidomide analog (tracer)
-
Recombinant human CRBN protein (e.g., GST- or His-tagged)
-
Lanthanide-labeled antibody against the tag (e.g., anti-GST-Europium)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, low-volume, white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dispense a small volume (e.g., 2 µL) of the diluted test compound or vehicle control into the wells of the 384-well plate.
-
Add a solution of the recombinant CRBN protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-protein interaction.
-
Prepare a detection mixture containing the fluorescently labeled tracer and the lanthanide-labeled antibody in assay buffer.
-
Add the detection mixture to each well.
-
Incubate the plate for a sufficient time (e.g., 60-120 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) following excitation at the appropriate wavelength for the donor (e.g., 320 nm).
-
Calculate the TR-FRET ratio (e.g., [emission at 665 nm / emission at 620 nm] * 10,000).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation if the Kd of the tracer is known.
TNF-α Inhibition Assay (L929 Fibroblast Cytotoxicity Assay)
Objective: To determine the ability of a test compound to inhibit TNF-α-induced cytotoxicity in L929 cells.
Materials:
-
Test compound (e.g., this compound)
-
L929 murine fibroblast cell line
-
Recombinant human TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed L929 cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cells with the serially diluted test compound for a defined period (e.g., 1-2 hours).
-
Add a fixed, sub-maximal concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (to sensitize the cells to TNF-α) to each well, except for the untreated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well, incubate for 2-4 hours, solubilize the formazan crystals, and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for TNF-α inhibition.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-reactivity Profile of Pomalidomide-5-O-CH3
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selectivity of E3 ligase recruiters is paramount. Pomalidomide, a potent immunomodulatory agent, has been widely adopted as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). However, concerns regarding its off-target effects have prompted the exploration of chemical modifications to enhance its selectivity. This guide provides a comprehensive comparison of the cross-reactivity profile of Pomalidomide-5-O-CH3, a key derivative, against its parent compound and other therapeutic alternatives in the context of multiple myeloma treatment.
Executive Summary
This compound, a methoxy-modified analog of Pomalidomide at the C5 position of the phthalimide ring, has been strategically designed to mitigate off-target effects associated with the parent molecule. While Pomalidomide is a potent recruiter of the CRBN E3 ligase, it is known to induce the degradation of unintended zinc-finger (ZF) proteins. The C5-methoxy modification in this compound introduces steric hindrance that disrupts these off-target interactions, thereby improving its selectivity profile. This guide presents available data on the binding affinities, on-target and off-target effects of this compound in comparison to Pomalidomide and other key multiple myeloma therapies, including Lenalidomide, Bortezomib, Carfilzomib, and Daratumumab.
On-Target and Off-Target Profile of this compound
The primary on-target activity of Pomalidomide and its derivatives is the recruitment of the CRBN E3 ubiquitin ligase to induce the degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation is central to their anti-myeloma and immunomodulatory effects.
A known liability of Pomalidomide, particularly in the context of PROTACs, is the off-target degradation of endogenous zinc-finger proteins. Research has demonstrated that modifications at the C5 position of the phthalimide ring can significantly reduce this off-target activity.[1][2][3] While direct quantitative proteomics data for this compound is not extensively available in the public domain, the rationale for its design is to minimize the degradation of these off-target zinc-finger proteins.
Comparative Analysis of Binding Affinities to Cereblon
The binding affinity of the E3 ligase ligand to CRBN is a critical determinant of its potency. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, Lenalidomide.
| Compound | Target | Kd (nM) | Assay Method |
| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | Isothermal Titration Calorimetry (ITC) |
Note: The binding affinity of this compound to CRBN is expected to be comparable to that of Pomalidomide, as the C5 modification is primarily aimed at reducing off-target interactions rather than altering CRBN binding.
Cross-reactivity Profile Comparison with Alternatives
A comprehensive understanding of the cross-reactivity of this compound requires a comparison with other agents used in the treatment of multiple myeloma.
| Therapeutic Agent | Primary Target(s) | Known Off-Target Effects / Cross-Reactivity |
| Pomalidomide | Cereblon (CRBN) | Degradation of off-target zinc-finger proteins. |
| This compound | Cereblon (CRBN) | Designed to have reduced degradation of off-target zinc-finger proteins compared to Pomalidomide. |
| Lenalidomide | Cereblon (CRBN) | Potential for hypersensitivity cross-reactivity with other immunomodulatory drugs (IMiDs). |
| Bortezomib | 26S Proteasome (β5 subunit) | Inhibition of non-proteasomal serine proteases (e.g., Cathepsin G). Cross-resistance with Carfilzomib has been observed. |
| Carfilzomib | 26S Proteasome (β5 subunit) | Cross-resistance with Bortezomib has been observed. |
| Daratumumab | CD38 | Binds to CD38 on non-plasma cells, including natural killer (NK) cells, T cells, B cells, and erythrocytes. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Experimental workflow for cross-reactivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity and target engagement. The following are outlines of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol Outline:
-
Sample Preparation:
-
Purified recombinant CRBN-DDB1 complex is dialyzed against the experimental buffer.
-
Pomalidomide or its analog is dissolved in the same buffer.
-
-
Titration: The small molecule solution is incrementally injected into the protein solution in the ITC sample cell.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses target engagement in a cellular environment by measuring the change in the thermal stability of a target protein upon ligand binding.
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control.
-
Thermal Challenge: The cell suspension is heated to a range of temperatures.
-
Lysis and Separation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein is quantified by methods such as Western blotting or mass spectrometry.
Quantitative Proteomics for Off-Target Profiling
Principle: Global proteomic analysis using techniques like Tandem Mass Tag (TMT) labeling coupled with mass spectrometry (MS) allows for the unbiased identification and quantification of protein level changes across the proteome upon compound treatment.
Protocol Outline:
-
Cell Culture and Treatment: Cells are treated with the test compound or vehicle control.
-
Protein Extraction and Digestion: Proteins are extracted, and digested into peptides.
-
TMT Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins across different conditions is determined to identify off-target degradation events.
IKZF1/Aiolos Degradation Assay
Principle: This assay quantifies the degradation of the on-target neosubstrates IKZF1 and Aiolos in response to treatment with a CRBN-recruiting molecule.
Protocol Outline:
-
Cell Treatment: Multiple myeloma cell lines are treated with a dose-response of the test compound.
-
Cell Lysis: Cells are lysed at various time points.
-
Protein Quantification: The levels of IKZF1 and Aiolos are measured by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: The concentration-dependent degradation of IKZF1 and Aiolos is determined to calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
The modification of Pomalidomide at the C5 position to generate this compound represents a rational design strategy to enhance selectivity by minimizing the degradation of off-target zinc-finger proteins. While direct quantitative comparisons of the entire off-target landscape are still emerging, the available data and the mechanistic understanding of its design provide a strong rationale for its preferential use in contexts where high selectivity is critical, such as in the development of PROTACs. This guide provides a framework for researchers to objectively compare this compound with its parent compound and other therapeutic alternatives, supported by established experimental protocols to further investigate their cross-reactivity profiles.
References
Independent Validation of Pomalidomide-5-O-CH3's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Pomalidomide-class molecules, with a focus on the well-validated parent compound, Pomalidomide. Pomalidomide-5-O-CH3 is a derivative of Pomalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs), and as such, its fundamental mechanism of action is predicated on the established activity of Pomalidomide. This document summarizes key experimental data and provides detailed protocols for the independent validation of this class of compounds.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
Pomalidomide and its derivatives function as molecular glues, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins. Key neosubstrates responsible for the anti-myeloma and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of IKZF1 and IKZF3 leads to downstream effects including the inhibition of myeloma cell growth and the enhancement of T-cell and Natural Killer (NK) cell activity.
Data Presentation: Comparative Analysis of Pomalidomide and Other Immunomodulatory Drugs (IMiDs)
The following tables summarize key quantitative data comparing Pomalidomide with other well-characterized IMiDs, Thalidomide and Lenalidomide.
Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Target | Dissociation Constant (Kd) | Assay Method |
| Pomalidomide | CRBN-DDB1 | ~157 nM[1] | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 nM[1] | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | CRBN-DDB1 | ~250 nM[1] | Isothermal Titration Calorimetry (ITC) |
Table 2: Comparative Anti-Proliferative Activity of Pomalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 of Pomalidomide (48h treatment) |
| RPMI-8226 | 8 µM[2] |
| OPM2 | 10 µM[2] |
| MM1.S | Time and dose dependent inhibition |
Mandatory Visualization
Caption: Pomalidomide binds to CRBN, inducing the ubiquitination and proteasomal degradation of IKZF1 and IKZF3.
Caption: Experimental workflow for determining the binding affinity of Pomalidomide analogs to CRBN using ITC.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity to Cereblon
This protocol outlines the determination of the binding affinity of Pomalidomide or its analogs to the Cereblon (CRBN) protein.
a. Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Pomalidomide or this compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
b. Method:
-
Protein Preparation: Dialyze the purified CRBN-DDB1 complex extensively against the ITC buffer. Determine the final protein concentration using a spectrophotometer at 280 nm.
-
Ligand Preparation: Dissolve Pomalidomide or its analog in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.
-
ITC Experiment Setup:
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
-
Titration: Perform a series of injections of the ligand into the protein solution. A small initial injection is recommended to remove any air bubbles.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change per injection and plot it against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blot for IKZF1 and IKZF3 Degradation
This protocol describes the validation of Pomalidomide-induced degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context.
a. Materials:
-
Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)
-
Pomalidomide or this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Method:
-
Cell Treatment: Seed the multiple myeloma cells and treat with varying concentrations of Pomalidomide or its analog for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-IKZF1, anti-IKZF3, or anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
References
A Comparative Proteomic Guide: Pomalidomide vs. a Hypothesized Methoxylated Derivative
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Pomalidomide and a hypothesized analog, Pomalidomide-5-O-CH3. While direct comparative proteomic data for this compound is not currently available in published literature, this document extrapolates potential differences based on the known mechanisms of Pomalidomide and the structural implications of O-methylation. It also provides detailed experimental protocols and workflows for conducting such a comparative study.
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with established anti-neoplastic activity, particularly in multiple myeloma.[1] Its mechanism of action is multifaceted, involving direct anti-tumor effects and modulation of the tumor microenvironment.[1][2] A core component of its activity is the binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][] This binding event redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of Pomalidomide's therapeutic effects.
The introduction of a methoxy group at the 5-position of the phthalimide ring (this compound) would represent a chemical modification that could influence its biological activity. While specific data is absent, such a modification could alter the compound's binding affinity for CRBN, its pharmacokinetic properties, or its off-target effects. A comparative proteomic analysis would be essential to elucidate these potential differences.
Hypothetical Comparative Proteomic Data
In the absence of direct experimental data, the following table outlines the expected protein-level changes based on Pomalidomide's known mechanism of action. A comparative study would aim to quantify the differences in the magnitude and scope of these changes between Pomalidomide and its 5-O-CH3 derivative.
| Protein Target/Pathway | Expected Effect of Pomalidomide | Potential Effect of this compound (Hypothesized) | Rationale for Hypothesis |
| Primary Neosubstrates | |||
| Ikaros (IKZF1) | Significant Downregulation | Altered Downregulation (Potentially increased or decreased) | The 5-position modification could affect the stability of the ternary complex with CRBN and IKZF1. |
| Aiolos (IKZF3) | Significant Downregulation | Altered Downregulation (Potentially increased or decreased) | Similar to IKZF1, the binding dynamics may be altered. |
| Downstream Effectors | |||
| c-Myc | Downregulation | Modulation of Downregulation | As a downstream target of IKZF1/3, its levels would correlate with neosubstrate degradation. |
| IRF4 | Downregulation | Modulation of Downregulation | A key survival factor in multiple myeloma, its expression is linked to the IKZF1/3 axis. |
| Immunomodulatory Effects | |||
| Interleukin-2 (IL-2) | Upregulation in T-cells | Altered Upregulation | Changes in neosubstrate degradation can impact T-cell activation and cytokine production. |
| TNF-α | Inhibition of Production | Altered Inhibition | The phthalimide ring is crucial for TNF-α inhibition; modification could impact this activity. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process for a comparative proteomic study, the following diagrams are provided.
Caption: Pomalidomide's mechanism of action, highlighting CRBN binding and neosubstrate degradation.
Caption: A generalized workflow for a comparative proteomic study.
Detailed Experimental Protocols
The following protocols provide a framework for a quantitative comparative proteomic analysis of Pomalidomide and this compound.
Cell Culture and Treatment
-
Cell Line: A relevant human multiple myeloma cell line (e.g., MM.1S) that is sensitive to Pomalidomide.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a density of 1 x 10^6 cells/mL. Treat cells in triplicate with:
-
Vehicle control (e.g., 0.1% DMSO)
-
Pomalidomide (at a predetermined IC50 concentration)
-
This compound (at the same concentration as Pomalidomide)
-
-
Incubation: Incubate for a time course (e.g., 6, 12, 24 hours) to capture both early and late proteomic changes.
Protein Extraction and Digestion
-
Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Digestion: Dilute the urea concentration to < 2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.
Peptide Labeling and Fractionation
-
Isobaric Labeling: Label digested peptides with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ) according to the manufacturer's protocol. This allows for multiplexing of samples.
-
Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
LC-MS/MS Analysis
-
Instrumentation: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 10-20 most abundant precursor ions in the ion trap or via higher-energy collisional dissociation (HCD).
Data Analysis
-
Database Search: Search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of < 1%. Quantify the relative abundance of proteins based on the reporter ion intensities from the isobaric tags.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment groups.
-
Bioinformatic Analysis: Use bioinformatic tools to perform pathway analysis, Gene Ontology (GO) enrichment, and protein-protein interaction network analysis to understand the biological implications of the observed proteomic changes.
This comprehensive approach will enable a detailed and objective comparison of the proteomic effects of Pomalidomide and its novel derivative, this compound, providing valuable insights for drug development professionals.
References
Safety Operating Guide
Safe Disposal of Pomalidomide-5-O-CH3: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Pomalidomide-5-O-CH3, a derivative of the hazardous chemotherapy drug pomalidomide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols.
Core Principles of this compound Disposal
As a derivative of a potent pharmaceutical agent, this compound waste must be managed as hazardous chemotherapy waste. The primary disposal route for such materials is incineration by a licensed hazardous waste disposal company.[1][2][3] Segregation of waste into appropriate categories at the point of generation is crucial for compliant and safe disposal.
Waste Categorization and Handling
Chemotherapy waste is broadly classified into two categories: trace waste and bulk waste. The distinction is based on the amount of the active pharmaceutical ingredient (API) present.
Table 1: this compound Waste Classification and Disposal Procedures
| Waste Category | Description | Examples | Disposal Container |
| Trace Waste | Items contaminated with less than 3% by weight of the original amount of this compound.[2][4] | Empty vials, syringes, IV bags; contaminated personal protective equipment (PPE) such as gloves and gowns; lab supplies (pipette tips, weighing paper). | Yellow sharps containers for sharps; Yellow bags or rigid containers for non-sharps, labeled "Trace Chemotherapy Waste" for incineration. |
| Bulk Waste | Items containing more than 3% by weight of the original amount of this compound. | Partially used vials or solutions; grossly contaminated PPE; materials used to clean up spills. | Black hazardous waste containers, labeled as "Hazardous Waste" and specifying the chemical contents. |
Experimental Protocol: Decontamination of Non-Disposable Equipment
For non-disposable equipment (e.g., glassware, magnetic stir bars) contaminated with this compound, a validated decontamination procedure should be followed. An example protocol is outlined below. Note: This is a general guideline and should be validated for effectiveness with this compound.
-
Initial Rinse: Rinse the equipment three times with a solvent in which this compound is soluble. Collect all rinsate as bulk hazardous waste.
-
Deactivating Solution: Immerse the equipment in a deactivating solution (e.g., a solution of sodium hypochlorite, followed by neutralization with sodium thiosulfate) for a validated contact time.
-
Final Rinse: Rinse the equipment thoroughly with water.
-
Verification: Where feasible, a surface wipe test should be performed to verify the effectiveness of the decontamination process.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloving with chemotherapy-rated gloves, a disposable gown, and eye protection. For larger spills or powders, respiratory protection (e.g., an N-95 respirator) is required.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids or gently cover powders to prevent aerosolization.
-
Clean the Area: Working from the outer edge of the spill towards the center, clean the area with an appropriate deactivating agent.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as bulk chemotherapy hazardous waste in a designated black container.
-
Report the Incident: Report the spill to your institution's EHS department in accordance with established protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided is based on general principles for handling hazardous chemotherapy drugs. Always consult your institution's specific safety data sheets and disposal guidelines.
References
Essential Safety and Operational Guidance for Handling Pomalidomide-5-O-CH3
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of Pomalidomide-5-O-CH3, a derivative of the immunomodulatory drug Pomalidomide. Given the teratogenic nature of Pomalidomide and its analogs, strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
Pomalidomide is a thalidomide analog and a known teratogen, capable of causing harm to an unborn child.[1] It may also impair fertility.[2] Due to its structural similarity, this compound should be handled as a compound with similar toxicological properties. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Teratogenicity: Known to cause birth defects.
-
Acute Toxicity: Harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for all procedures involving this compound. The following table summarizes the necessary equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Prevents skin contact. Double-gloving is highly recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and splashes. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Shoe Covers | Disposable shoe covers | Prevents tracking of contaminants outside the laboratory. |
Safe Handling Procedures
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.
-
Donning PPE: Follow the PPE donning sequence outlined in the workflow diagram below.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood.
-
Use non-metal spatulas (e.g., plastic or ceramic) to avoid static discharge.
-
Handle the solid material carefully to minimize dust formation.
-
-
Dissolving: When preparing solutions, add solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Follow the doffing procedure for PPE removal as detailed in the workflow diagram.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed and labeled hazardous waste container. Do not dispose of it down the drain.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with absorbent material.
-
Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Workflow: PPE Donning and Doffing
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
